Flosequinan
Description
This compound was approved in the USA and the UK for a year prior to being withdrawn from the market due to increased mortality in chronic heart failure patients, found in drug trials.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1992 and is indicated for cardiovascular disease. It was withdrawn in at least one region.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGONJYYUKVHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048833 | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76568-02-0 | |
| Record name | Flosequinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flosequinan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flosequinan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOSEQUINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flosequinan's Mechanism of Action on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosequinan is a quinoline derivative that exhibits potent vasodilator activity in both arterial and venous smooth muscle. Its mechanism of action is multifaceted, distinguishing it from other vasodilators. Primarily, this compound induces vascular relaxation through a dual mechanism: a reduction in intracellular free calcium concentration ([Ca²⁺]i) and a decrease in the sensitivity of the contractile apparatus to calcium. The latter effect, termed calcium desensitization, is particularly significant in agonist-induced vasoconstriction. While this compound has been investigated as a phosphodiesterase III (PDE III) inhibitor, its potency in this regard is considered too low to fully account for its clinical efficacy at therapeutic concentrations. This guide provides an in-depth exploration of the molecular pathways and experimental evidence elucidating this compound's effects on vascular smooth muscle.
Core Mechanism of Action: A Dual Approach to Vasodilation
The primary vasodilatory effect of this compound on vascular smooth muscle is attributed to two distinct, yet complementary, mechanisms:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): In vascular smooth muscle cells depolarized by high potassium concentrations, this compound induces relaxation by directly lowering the intracellular free calcium concentration. This effect is observed as a parallel decrease in both force and [Ca²⁺]i, without altering the fundamental relationship between calcium concentration and contractile force[1][2].
-
Calcium Desensitization: In the presence of vasoconstrictor agonists like phenylephrine, which induce a state of heightened myofilament sensitivity to calcium, this compound demonstrates a pronounced ability to induce relaxation with only a minimal corresponding decrease in [Ca²⁺]i[1][2]. This indicates that this compound actively reverses the calcium sensitization of the contractile machinery, making it less responsive to the available intracellular calcium.
This dual mechanism distinguishes this compound from other vasodilators such as nitroprusside, which acts primarily by reducing [Ca²⁺]i, and milrinone, which can induce relaxation without a significant drop in [Ca²⁺]i[1][2].
Signaling Pathways
The precise molecular targets of this compound in the calcium desensitization pathway are not fully elucidated; however, based on its observed effects and the known mechanisms of vascular smooth muscle contraction, several signaling pathways are implicated.
Inhibition of Calcium Influx
This compound's ability to lower [Ca²⁺]i in depolarized smooth muscle suggests an inhibitory effect on calcium influx through voltage-gated calcium channels. By reducing the entry of extracellular calcium, this compound limits the availability of this critical second messenger for initiating and sustaining contraction.
Caption: this compound's inhibition of calcium influx.
Reversal of Calcium Sensitization
The more prominent mechanism of this compound's action, particularly in agonist-stimulated vascular smooth muscle, is the reversal of calcium sensitization. This process is primarily regulated by the balance between myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP) activity. Agonists like phenylephrine promote calcium sensitization by inhibiting MLCP, often through the RhoA/Rho-kinase pathway, and potentially through the activation of protein kinase C (PKC). This compound appears to counteract these effects. While direct interaction with Rho-kinase or PKC has not been definitively demonstrated, a plausible mechanism is the enhancement of MLCP activity, leading to dephosphorylation of the myosin light chain and subsequent relaxation. One study has suggested that this compound acts by interfering with the inositol-triphosphate/protein kinase C pathway[3].
Caption: Proposed mechanism of this compound-induced calcium desensitization.
Phosphodiesterase III Inhibition
This compound and its active metabolite, BTS 53,554, have been shown to inhibit phosphodiesterase III (PDE III), the enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP)[4]. Increased levels of cAMP in vascular smooth muscle lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates MLCK, promoting relaxation. However, the concentrations of this compound required to inhibit PDE III are significantly higher than the clinically effective plasma concentrations, suggesting that PDE III inhibition is likely not the primary mechanism of its vasodilatory action[5].
Caption: Minor role of PDE III inhibition by this compound.
Quantitative Data
Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle
| Parameter | Species/Tissue | Condition | This compound Concentration | Effect | Reference |
| Isometric Force | Ferret Aorta | K⁺-depolarized | 10⁻⁵ M | Significant decrease | [1][2] |
| Ferret Aorta | Phenylephrine-contracted | 10⁻⁵ M | Large decrease | [1][2] | |
| Intracellular Ca²⁺ | Ferret Aorta | K⁺-depolarized | 10⁻⁵ M | Parallel decrease with force | [1][2] |
| Ferret Aorta | Phenylephrine-contracted | 10⁻⁵ M | Minimal decrease | [1][2] | |
| PDE III Inhibition (IC₅₀) | Guinea Pig Vascular Smooth Muscle | 230 µM | [5] |
Table 2: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure
| Hemodynamic Parameter | Study Population | This compound Dose | Change from Baseline | Reference |
| Cardiac Index | 13 patients with CHF | Acute and long-term | Significant increase | [6] |
| Systemic Vascular Resistance | 13 patients with CHF | Acute and long-term | Significant reduction | [6] |
| Pulmonary Vascular Resistance | 13 patients with CHF | Acute and long-term | Significant reduction | [6] |
| Left Ventricular Circumferential Fiber Shortening Velocity | 18 patients with CHF | 100 mg/day for 10 days | +12% | [7] |
| Total Systemic Resistance | 18 patients with CHF | 100 mg/day for 10 days | -36% | [7] |
| Leg Blood Flow | 18 patients with CHF | 100 mg/day for 10 days | +37% | [7] |
| Pulmonary Capillary Wedge Pressure | 12 patients with CHF | 100 mg/day | Decreased from 27.8 to 13.0 mmHg (Day 1) | [8] |
| Cardiac Output | 12 patients with CHF | 100 mg/day | Increased from 3.3 to 4.5 L/min (Day 1) | [8] |
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the mechanism of action of this compound on vascular smooth muscle.
Simultaneous Measurement of Intracellular Calcium and Isometric Force
This protocol is based on the methods described by DeFeo and Morgan (1991) for use with ferret aortic smooth muscle.
Objective: To simultaneously measure changes in intracellular calcium concentration ([Ca²⁺]i) using the photoprotein aequorin and isometric force in isolated vascular smooth muscle strips in response to this compound.
Materials:
-
Male ferrets
-
Dissection microscope
-
Isolated tissue bath with force transducer and photometer
-
Physiological salt solution (PSS)
-
Aequorin loading solution
-
High potassium PSS (for depolarization)
-
Phenylephrine solution
-
This compound stock solution
-
Triton X-100 and CaCl₂ for aequorin calibration
Procedure:
-
Tissue Preparation:
-
Euthanize a male ferret and excise the thoracic aorta.
-
Under a dissection microscope, carefully remove adherent connective tissue and cut the aorta into rings (2-3 mm in width).
-
Cut the rings open to form rectangular strips.
-
-
Aequorin Loading:
-
Chemically "skin" the muscle strips by exposing them to a solution containing a mild detergent (e.g., saponin) to permeabilize the cell membrane.
-
Incubate the permeabilized strips in a solution containing aequorin to allow the photoprotein to enter the cells.
-
Wash the strips extensively to remove extracellular aequorin and allow the cell membranes to reseal.
-
-
Mounting and Equilibration:
-
Mount the aequorin-loaded muscle strip in a temperature-controlled isolated tissue bath containing PSS, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Position the tissue bath in front of a photometer to detect aequorin luminescence.
-
Allow the muscle strip to equilibrate for at least 1 hour under a resting tension.
-
-
Experimental Protocol:
-
Potassium Depolarization:
-
Induce contraction by replacing the PSS with a high potassium PSS.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the changes in isometric force and aequorin luminescence.
-
-
Agonist-Induced Contraction:
-
After a washout period, induce contraction with a maximally effective concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound and record the changes in force and luminescence.
-
-
-
Aequorin Calibration:
-
At the end of the experiment, lyse the cells with Triton X-100 in the presence of a high concentration of CaCl₂ to discharge all remaining aequorin.
-
Use the total luminescence signal to calibrate the experimental luminescence readings to absolute [Ca²⁺]i values.
-
Data Analysis:
-
Plot the time course of changes in isometric force and [Ca²⁺]i in response to this compound.
-
Construct concentration-response curves for the relaxant effect of this compound.
-
Generate [Ca²⁺]i-force relationship curves by plotting force against the corresponding [Ca²⁺]i at different time points during contraction and relaxation.
Caption: Experimental workflow for measuring [Ca²⁺]i and force.
Conclusion
This compound's mechanism of action on vascular smooth muscle is characterized by a unique dual effect: it both reduces intracellular calcium levels and, more significantly, reverses the calcium sensitization of the contractile apparatus induced by vasoconstrictor agonists. While it exhibits weak phosphodiesterase III inhibitory activity, this is unlikely to be its primary mode of action at therapeutic doses. The ability to uncouple force from intracellular calcium concentration highlights a complex interaction with the signaling pathways that regulate myosin light chain phosphatase activity. Further research is warranted to precisely identify the molecular targets of this compound within the calcium sensitization cascade, which could provide valuable insights for the development of novel vasodilators with improved safety profiles. It is important to note that despite its interesting mechanism of action, this compound was withdrawn from the market due to increased mortality in long-term clinical trials[9].
References
- 1. This compound, a vasodilator with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound, given over 3 days, evaluated by continuous hemodynamic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Flosequinan as a Phosphodiesterase III Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosequinan is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells. This results in both positive inotropic effects on the heart and vasodilation of peripheral arteries and veins. Despite initial promising results in improving hemodynamic parameters and exercise tolerance in patients with heart failure, the large-scale clinical trial, PROFILE, revealed an increase in mortality associated with long-term this compound treatment, leading to its withdrawal from the market. This guide provides a detailed technical overview of this compound's pharmacology, mechanism of action, pharmacokinetics, and the key experimental findings that defined its clinical trajectory.
Chemical and Physical Properties
This compound is a novel quinolone derivative with the chemical name 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone.
| Property | Value |
| CAS Number | 76568-02-0 |
| Molecular Formula | C₁₁H₁₀FNO₂S |
| Molecular Weight | 239.27 g/mol |
| Appearance | Crystals |
| Melting Point | 226-228 °C |
| Synonyms | BTS 49465, Manoplax |
Mechanism of Action: Phosphodiesterase III Inhibition
This compound's primary pharmacological effect is mediated through the selective inhibition of the phosphodiesterase III (PDE3) enzyme. PDE3 is a key regulator of intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).
The PDE3 Signaling Pathway in Cardiomyocytes
In cardiac muscle cells, β-adrenergic stimulation activates adenylyl cyclase, which in turn increases the production of cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility and relaxation. PDE3 terminates this signaling cascade by degrading cAMP to AMP. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation.[1][2] This sustained elevation of cAMP levels enhances PKA activity, resulting in:
-
Increased calcium influx: PKA phosphorylates L-type calcium channels, leading to increased calcium entry into the cell during an action potential.
-
Enhanced calcium release from the sarcoplasmic reticulum: PKA phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and greater subsequent release.
-
Increased contractility (Positive Inotropy): The overall increase in intracellular calcium availability enhances the binding of calcium to troponin C, leading to a stronger myocardial contraction.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study. | Semantic Scholar [semanticscholar.org]
- 3. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Flosequinan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosequinan, chemically known as 7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one, is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. Its mechanism of action involves a complex interplay of effects on intracellular calcium levels and phosphodiesterase III inhibition. Despite initial promise, this compound was withdrawn from the market due to an observed increase in mortality in long-term clinical trials. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, mechanism of action, and metabolic pathways, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system, followed by key functional group introductions and modifications. The final step is a stereoselective oxidation of the sulfide precursor to the target sulfoxide.
Synthesis of the Quinolone Core
The synthesis of the 7-fluoro-4-hydroxyquinoline core can be achieved through various established methods for quinolone synthesis. A common approach is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.
Experimental Protocol: Gould-Jacobs Reaction for 7-Fluoro-4-hydroxyquinoline-3-carboxylate
-
Condensation: 4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-140 °C) to form the anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260 °C to induce cyclization and form the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent heating in a high-boiling point solvent will decarboxylate the 3-carboxylic acid to yield 7-fluoro-4-hydroxyquinoline.
Introduction of the Methylthio Group
The next key step is the introduction of a methylthio group at the 3-position of the quinolone ring. This can be accomplished through a variety of methods, including electrophilic substitution reactions.
Experimental Protocol: Thiolation of 7-Fluoro-4-hydroxyquinoline
-
A solution of 7-fluoro-4-hydroxyquinoline in a suitable solvent, such as dimethylformamide (DMF), is treated with a source of methylthio group, for instance, dimethyl disulfide (DMDS) in the presence of a strong base like sodium hydride at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The product, 7-fluoro-4-hydroxy-3-(methylthio)quinoline, is then isolated and purified by standard procedures such as crystallization or column chromatography.
N-Methylation of the Quinolone Ring
The nitrogen at the 1-position of the quinolone ring is then methylated.
Experimental Protocol: N-Methylation
-
7-Fluoro-4-hydroxy-3-(methylthio)quinoline is dissolved in a polar aprotic solvent like DMF.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution in the presence of a base like potassium carbonate.
-
The reaction mixture is heated to facilitate the N-alkylation.
-
After completion, the product, 7-fluoro-1-methyl-3-(methylthio)quinolin-4(1H)-one (this compound Sulphide), is isolated and purified.
Oxidation to this compound
The final step in the synthesis is the oxidation of the methylthio group to a methylsulfinyl group. This oxidation needs to be controlled to avoid over-oxidation to the sulfone.
Experimental Protocol: Oxidation of this compound Sulphide
-
This compound sulphide is dissolved in a suitable solvent, such as a mixture of acetic acid and water.
-
A mild oxidizing agent, for example, one equivalent of hydrogen peroxide, is added dropwise to the solution at a controlled temperature (e-g., 0-10 °C).
-
The reaction is monitored closely by TLC to ensure the complete conversion of the starting material and to minimize the formation of the sulfone byproduct.
-
Upon completion, the product, this compound, is isolated by precipitation or extraction and purified by recrystallization.
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic pathway of this compound.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one |
| Molecular Formula | C₁₁H₁₀FNO₂S |
| Molecular Weight | 239.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 224-226 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
| pKa | Not readily available |
Mechanism of Action
This compound exhibits its pharmacological effects through a dual mechanism of action, primarily as a vasodilator.
-
Calcium Sensitization and Desensitization: In vascular smooth muscle, this compound appears to decrease the sensitivity of the contractile apparatus to calcium. It has been shown to relax phenylephrine-contracted muscle with only a minimal decrease in intracellular calcium concentration, suggesting an effect on the calcium-sensitizing pathways.
-
Phosphodiesterase III (PDE III) Inhibition: this compound and its active metabolite are inhibitors of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels, which in turn promotes vasodilation and has positive inotropic effects on the heart.
The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory effect:
Caption: this compound's mechanism of action.
Metabolism and Pharmacokinetics
This compound is metabolized in the liver, primarily through oxidation of the sulfinyl group.
-
Metabolites: The major metabolite is the corresponding sulfone, 7-fluoro-1-methyl-3-(methylsulfonyl)quinolin-4(1H)-one, which also possesses pharmacological activity. The sulfide precursor, 7-fluoro-1-methyl-3-(methylthio)quinolin-4(1H)-one, is also a metabolite formed through reduction of this compound.[1]
-
Enzymes Involved: The S-oxidation of the sulfide precursor to this compound is catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes.[1] The reduction of this compound back to the sulfide is catalyzed by cytosolic enzymes in the liver and kidney.[1]
The metabolic pathways of this compound are summarized in the following diagram:
Caption: Metabolic pathways of this compound.
A summary of key pharmacokinetic parameters of this compound is provided below.
| Parameter | Value |
| Bioavailability | ~90% |
| Protein Binding | ~95% |
| Metabolism | Hepatic |
| Half-life | ~30-40 hours |
| Excretion | Primarily renal |
Conclusion
This compound is a fascinating molecule from a medicinal chemistry perspective, possessing a unique mechanism of action and a well-defined synthetic pathway. However, its clinical history underscores the critical importance of long-term safety data in drug development. The increased mortality observed in the PROFILE trial led to its withdrawal and serves as a cautionary tale in the development of cardiovascular drugs. This technical guide provides a thorough resource for researchers interested in the synthesis, chemistry, and pharmacology of this compound and related quinolone compounds.
References
In Vitro Effects of Flosequinan on Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Flosequinan on cardiac myocytes. This compound, a quinolone derivative, was developed as a vasodilator for the treatment of congestive heart failure. Its mechanism of action and effects on cardiac myocyte physiology have been the subject of preclinical research. This document synthesizes available data on its inotropic and electrophysiological effects, details relevant experimental methodologies, and illustrates the key signaling pathways involved. Although this compound was withdrawn from the market due to long-term safety concerns, an understanding of its cellular effects remains valuable for cardiovascular drug development.[1]
Core Mechanism of Action: Selective PDE III Inhibition
This compound's primary mechanism of action in cardiac myocytes is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP.[2][3] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This signaling cascade is central to the positive inotropic and lusitropic effects observed with this compound treatment in vitro.[2][3]
The major metabolite of this compound, BTS 53554, is also a selective inhibitor of PDE III, exhibiting approximately half the potency of the parent compound.[2][3] The positive inotropic effects of both this compound and its metabolite are mediated by this cAMP-dependent pathway.[2][3]
Caption: Signaling pathway of this compound in cardiac myocytes.
Quantitative Data on Inotropic Effects
In vitro studies on guinea-pig isolated ventricles have demonstrated the positive inotropic effects of this compound. The following table summarizes the key quantitative findings from these studies.
| Compound | Parameter | Species | Preparation | Value | Citation |
| This compound | Threshold for Positive Inotropic Effect | Guinea-pig | Isolated Ventricles | < 1 x 10-5 M | [2][3] |
| BTS 53554 | Relative Potency to this compound | Guinea-pig | Isolated Ventricles | ~50% | [2][3] |
Electrophysiological Effects
This compound has been shown to modulate the electrophysiological properties of cardiac myocytes, consistent with its mechanism of action. The primary electrophysiological effect observed in vitro is an increase in the inward calcium current (ICa).[2][3] This is a direct consequence of PKA-mediated phosphorylation of L-type calcium channels, which increases their probability of opening. While human studies have reported changes in various ECG parameters such as a shortening of the sinus cycle length, AH interval, QRS duration, and QT interval, these are largely attributed to reflex sympathetic activation in response to vasodilation rather than direct cellular electrophysiological effects.[4]
Experimental Protocols
The following sections describe representative experimental protocols for assessing the in vitro effects of a compound like this compound on cardiac myocytes.
Isolation of Adult Ventricular Myocytes
A standard method for isolating viable cardiac myocytes for in vitro studies involves Langendorff perfusion of the heart with enzymatic solutions.
-
Animal Model: Adult male guinea pigs are commonly used for these studies.[2][3]
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus.
-
Enzymatic Digestion: The heart is perfused with a calcium-free Tyrode's solution followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation and Collection: The ventricular tissue is minced and gently agitated to release individual myocytes.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations.
Measurement of Myocyte Contractility
The contractile properties of isolated cardiac myocytes can be assessed using video-based edge detection systems.
-
Cell Plating: A suspension of isolated myocytes is placed in a chamber on the stage of an inverted microscope.
-
Field Stimulation: Cells are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: A video camera captures the changes in cell length during contraction and relaxation.
-
Data Analysis: Software is used to measure parameters such as the percentage of cell shortening, maximal velocity of shortening, and maximal velocity of relengthening.
Measurement of Intracellular Calcium Transients
Intracellular calcium dynamics are typically measured using fluorescent calcium indicators.
-
Dye Loading: Isolated myocytes are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[5][6][7]
-
Microscopy: The dye-loaded cells are imaged using a fluorescence microscopy system.
-
Data Acquisition: The fluorescence intensity is recorded over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Parameters such as the amplitude and decay kinetics of the calcium transient are quantified.
Electrophysiological Recordings (Patch-Clamp)
The whole-cell patch-clamp technique is used to measure ion channel currents.
-
Cell Preparation: Isolated myocytes are placed in a recording chamber on an inverted microscope.
-
Pipette Positioning: A glass micropipette with a small tip diameter is positioned onto the surface of a myocyte.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. To measure the L-type calcium current, specific voltage protocols and pharmacological blockers are used to isolate it from other currents.
Caption: Experimental workflow for assessing in vitro cardiac myocyte effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Flosequinan's Impact on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan is a quinoline derivative that was developed as a vasodilator for the treatment of congestive heart failure. Its mechanism of action has been a subject of interest due to its complex interplay with intracellular calcium ([Ca2+]i) signaling pathways. This document provides an in-depth technical guide to the core mechanisms by which this compound exerts its effects, with a focus on its impact on intracellular calcium homeostasis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.
Core Mechanisms of Action
This compound's effects on intracellular calcium signaling are multifaceted and tissue-dependent, leading to both vasodilation and positive inotropic effects. The primary mechanisms identified include:
-
Modulation of Calcium Sensitivity: In vascular smooth muscle, this compound has been shown to decrease the sensitivity of the contractile apparatus to calcium.
-
Direct Effects on Intracellular Calcium Concentration: In cardiac muscle, this compound can increase the amplitude of the intracellular calcium transient, contributing to a positive inotropic effect.
-
Phosphodiesterase (PDE) Inhibition: this compound and its active metabolite, BTS 53554, exhibit inhibitory activity against phosphodiesterase isoenzymes, although the clinical relevance of this action at therapeutic concentrations is debated.[1]
-
Interaction with the Na+/Ca2+ Exchanger: Evidence suggests that this compound's positive inotropic effect may be mediated, in part, through an interaction with the Na+/Ca2+ exchanger.
-
Inhibition of the Inositol Triphosphate (IP3) Pathway: this compound has been shown to inhibit endothelin-1-induced increases in IP3 and protein kinase C (PKC) activity in vascular tissue.[2]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding this compound's impact on various components of intracellular calcium signaling.
Table 1: Effect of this compound on Isometric Tension and Intracellular Calcium Transients in Ferret Papillary Muscle [3][4]
| This compound Concentration (M) | % Increase in Isometric Tension (Mean ± SEM) | % Increase in [Ca2+]i Transient (Mean ± SEM) |
| 10-7 | Data not provided | Data not provided |
| 10-6 | Data not provided | Data not provided |
| 10-5 | 153 ± 24 | 133 ± 11 |
| 10-4 | 198 ± 44 | 187 ± 36 |
Table 2: Inhibitory Potency (IC50) of this compound and its Metabolite (BTS 53,554) on Phosphodiesterase (PDE) Isoenzymes from Guinea-Pig Tissues [1]
| Compound | Tissue | PDE Isoenzyme | IC50 (µM) |
| This compound | Cardiac | Peak I (cGMP-specific) | >1000 |
| Peak II (cAMP-specific) | >1000 | ||
| Peak III (cGMP-inhibited) | 660 | ||
| Vascular Smooth Muscle | Peak I (cGMP-specific) | >1000 | |
| Peak II (cAMP-specific) | >1000 | ||
| Peak III (cGMP-inhibited) | 230 | ||
| BTS 53,554 | Cardiac | Peak I (cGMP-specific) | >1000 |
| Peak II (cAMP-specific) | >1000 | ||
| Peak III (cGMP-inhibited) | Data not provided | ||
| Vascular Smooth Muscle | Peak I (cGMP-specific) | >1000 | |
| Peak II (cAMP-specific) | >1000 | ||
| Peak III (cGMP-inhibited) | Data not provided |
Note: The high IC50 values relative to clinically effective plasma concentrations (around 10 µM) have led to questions about the physiological relevance of PDE inhibition to this compound's primary mechanism of action.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the experimental workflows used to investigate its effects.
Figure 1: Proposed mechanism of this compound-induced vasodilation.
Figure 2: Potential mechanisms of this compound's positive inotropic effect.
Figure 3: Experimental workflow for measuring [Ca²⁺]i with aequorin.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Aequorin in Ferret Papillary Muscle
This protocol is a composite based on methodologies described in the literature for studying the effects of compounds like this compound on cardiac muscle.[3][4]
1. Tissue Preparation:
- Male ferrets are anesthetized, and their hearts are rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
- Right ventricular papillary muscles are carefully dissected.
- The muscle is mounted vertically in a temperature-controlled organ bath between a force transducer and a fixed hook.
- The bath is continuously perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 30°C.
2. Aequorin Loading:
- Aequorin is dissolved in a low-Ca2+ solution.
- The tip of a glass micropipette is filled with the aequorin solution.
- The muscle is visualized under a microscope, and the micropipette is used to pressure-inject aequorin into multiple superficial cells of the muscle.
- The muscle is allowed to equilibrate for at least 1 hour after injection to allow for even distribution of aequorin within the cells.
3. Experimental Procedure:
- The muscle is stimulated to contract at a fixed frequency (e.g., 0.5 Hz) using platinum electrodes.
- Isometric tension and aequorin luminescence are recorded simultaneously. Luminescence is detected by a photomultiplier tube positioned close to the muscle.
- After obtaining stable baseline recordings, this compound is added to the perfusate in a cumulative concentration-dependent manner.
- Steady-state responses are recorded at each concentration.
4. Calibration of the Aequorin Signal:
- At the end of the experiment, the muscle is lysed by exposure to a solution containing a detergent (e.g., Triton X-100) and a high concentration of Ca2+ to discharge all remaining aequorin, yielding the maximum light signal (Lmax).
- The recorded light signals are then expressed as a fraction of Lmax (L/Lmax) and converted to [Ca2+]i values using a previously established calibration curve.
Phosphodiesterase (PDE) Isoenzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound on different PDE isoenzymes.[1]
1. Enzyme Preparation:
- Guinea-pig hearts (for cardiac PDEs) or aortas (for vascular smooth muscle PDEs) are homogenized in a buffered solution.
- The homogenate is centrifuged, and the supernatant containing the soluble enzymes is collected.
- The different PDE isoenzymes (Peak I, II, and III) are separated from the supernatant using DEAE-cellulose anion-exchange chromatography.
2. PDE Activity Assay:
- The assay is conducted in a reaction mixture containing a specific PDE isoenzyme, a substrate (cAMP or cGMP, one of which is radiolabeled), and a buffer.
- The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specific time.
- The reaction is terminated by boiling.
- The product of the reaction (radiolabeled 5'-AMP or 5'-GMP) is converted to the corresponding nucleoside (adenosine or guanosine) by the addition of snake venom nucleotidase.
- The radiolabeled nucleoside is separated from the unhydrolyzed substrate using an ion-exchange resin.
- The radioactivity of the product is measured by liquid scintillation counting to determine the PDE activity.
3. Inhibition Studies:
- To determine the inhibitory effect of this compound, various concentrations of the drug are pre-incubated with the enzyme before the addition of the substrate.
- The PDE activity is measured in the presence of different concentrations of this compound.
- The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.
Conclusion
This compound exhibits a complex pharmacological profile centered on the modulation of intracellular calcium signaling. Its dual action as a calcium sensitizer in vascular smooth muscle and a promoter of increased intracellular calcium transients in cardiac muscle underlies its vasodilatory and inotropic effects, respectively. While PDE inhibition is a documented action, its contribution to the overall clinical effect at therapeutic doses remains an area of investigation. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and potentially leverage the intricate mechanisms of this compound and similar compounds. It is important to note that despite its interesting mechanism of action, this compound was withdrawn from the market due to increased mortality in long-term clinical trials, highlighting the complexities of targeting these fundamental signaling pathways.[5]
References
- 1. Effect of this compound upon isoenzymes of phosphodiesterase from guinea-pig cardiac and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on endothelin-1-induced changes in inositol 1,4,5-trisphosphate levels and protein kinase C activity in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inotropic effects of this compound in ventricular muscle from normal ferrets versus patients with end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inotropic effects of this compound in ventricular muscle from normal ferrets versus patients with end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Flosequinan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan, chemically known as 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, is a quinolone derivative that was developed as a vasodilator for the treatment of congestive heart failure.[1][2] It exhibits both positive inotropic and vasodilatory effects.[2] However, it was withdrawn from the market due to increased mortality observed in long-term clinical trials.[3] Despite its withdrawal, the unique mechanism of action of this compound and its derivatives continues to be of interest for the development of new cardiovascular agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on their biological activities and the experimental methodologies used for their evaluation.
Mechanism of Action
This compound's cardiovascular effects are primarily attributed to two distinct mechanisms:
-
Phosphodiesterase III (PDE III) Inhibition: this compound and its active sulfone metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III.[4][5] PDE III is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels in both cardiac and vascular smooth muscle cells. In the heart, elevated cAMP enhances myocardial contractility (positive inotropic effect). In vascular smooth muscle, it promotes relaxation, leading to vasodilation.[6][7]
-
Calcium Sensitization: In addition to PDE inhibition, this compound appears to have a novel mechanism of action involving calcium sensitization in vascular smooth muscle. It can reverse the phenylephrine-induced calcium sensitization, causing a significant decrease in force with only a minimal change in intracellular calcium concentration.[8] This effect contributes to its vasodilator properties and distinguishes it from other PDE inhibitors like milrinone.[8]
Structure-Activity Relationship (SAR) of this compound and its Metabolite
Detailed SAR studies on a broad range of this compound derivatives are not extensively available in the public domain. However, a comparative analysis of this compound and its primary active metabolite, the sulfone derivative BTS 53554, provides initial insights into the structural requirements for its biological activity.
The key structural features of this compound are:
-
A 4-quinolinone core.
-
A fluorine atom at the 7-position.
-
A methyl group at the 1-position (N-methylation).
-
A methylsulfinyl (sulfoxide) group at the 3-position.
Impact of the Sulfoxide Group:
The major metabolic conversion of this compound is the oxidation of the methylsulfinyl group to a methylsulfonyl (sulfone) group, forming BTS 53554.[4] This modification has a significant impact on the compound's potency.
-
Inotropic Activity: The sulfone metabolite, BTS 53554, is approximately twice as potent as the parent compound, this compound, in terms of positive inotropic activity.[4]
-
PDE III Inhibition: Both this compound and BTS 53554 are selective inhibitors of PDE III, and their inhibitory potency is sufficient to account for their inotropic effects.[4][5]
This suggests that the oxidation state of the sulfur at the 3-position is a critical determinant of cardiotonic activity, with the sulfone being more favorable for inotropic effects.
General SAR of Related Quinolone-Based Cardiotonic Agents
While specific SAR data for a wide array of this compound derivatives is limited, studies on other quinolinone and isoquinolin-3-ol derivatives as cardiotonic agents provide valuable insights that can be extrapolated to understand the potential impact of structural modifications on the this compound scaffold.
-
The 4-Quinolone Core: The quinolinone scaffold is a common feature in many PDE III inhibitors and is considered essential for activity.[9]
-
Substitution at the 4-position: In a series of isoquinolin-3-ol derivatives, substitution at the 4-position with alkyl groups, halogens, or alkanecarboxylic acid derivatives was found to enhance cardiotonic activity. This suggests that modifications at the corresponding position on the this compound quinolinone ring could modulate its activity.
-
Alkoxy Substitution: The activity of isoquinolin-3-ol derivatives was found to be less sensitive to alkoxy substitution effects compared to other cardiotonic agents.
-
"Heterocycle-Phenyl-Imidazole" (H-P-I) Pattern: Many second-generation PDE III inhibitors fit an "H-P-I" pattern, where the heterocycle (like the quinolinone in this compound) contains a dipole and an adjacent acidic proton (an amide function). This feature is thought to be necessary for positive inotropic activity.[3]
Based on these general principles, modifications to the fluoro group, the N-methyl group, and the introduction of different substituents on the quinolinone ring of this compound would likely have a significant impact on its potency and selectivity as a PDE III inhibitor and its overall cardiovascular profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its sulfone metabolite, BTS 53554.
| Compound | In Vitro Inotropic Activity (EC50) | Reference |
| This compound | 15 µM | [6] |
| BTS 53554 (Sulfone Metabolite) | 10 µM | [6] |
| Compound | In Vivo Inotropic Activity (ED50) | Reference |
| This compound | 0.45 mg/kg (i.v.) | [6] |
| BTS 53554 (Sulfone Metabolite) | 0.38 mg/kg (i.v.) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives are provided below.
Phosphodiesterase (PDE) III Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE III enzyme, which is responsible for the hydrolysis of cAMP.
Protocol:
-
Enzyme Preparation: PDE III is purified from a suitable source, such as guinea-pig cardiac tissue.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, and a known concentration of [³H]-cAMP as the substrate.
-
Incubation: The test compound (this compound derivative) at various concentrations is pre-incubated with the PDE III enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the [³H]-cAMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Separation of Products: The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using techniques such as anion-exchange chromatography or thin-layer chromatography.
-
Quantification: The amount of [³H]-AMP formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage inhibition against the log of the compound concentration.
Isolated Perfused Heart (Langendorff) Assay for Inotropic Activity
This ex vivo model is used to assess the direct effects of a compound on myocardial contractility (inotropic effect) and heart rate (chronotropic effect) in an isolated mammalian heart.
Protocol:
-
Heart Isolation: A heart is rapidly excised from a euthanized animal (e.g., guinea pig, rat, or rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C). This perfusion maintains the viability of the heart tissue.
-
Measurement of Contractile Force: A force transducer is attached to the apex of the ventricle to measure the isometric contractile force. The left ventricular developed pressure (LVDP) and the maximum rate of pressure development (dP/dt_max) are recorded as indices of inotropic state.
-
Measurement of Heart Rate: The heart rate is determined from the electrocardiogram (ECG) or from the pressure recordings.
-
Drug Administration: After a stabilization period, the test compound is infused into the perfusion medium at increasing concentrations.
-
Data Acquisition and Analysis: The changes in contractile force and heart rate are continuously recorded. The concentration-response curves are constructed to determine the EC50 value for the inotropic effect.
Aortic Ring Assay for Vasodilator Activity
This ex vivo assay is used to evaluate the vasodilatory or vasoconstrictive effects of a compound on isolated arterial segments.
Protocol:
-
Aorta Isolation: The thoracic aorta is carefully dissected from a euthanized animal (e.g., rat or mouse) and placed in a cold physiological salt solution (e.g., Krebs solution).
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of approximately 2-3 mm in width.
-
Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing oxygenated Krebs solution at 37°C. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride, to induce a stable level of tone.
-
Drug Administration: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner at increasing concentrations.
-
Measurement of Relaxation: The relaxation of the aortic ring is measured as a decrease in the isometric force.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. Concentration-response curves are then plotted to determine the EC50 value for the vasodilator effect.
Mandatory Visualizations
Signaling Pathways
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a vasodilator with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Flosequinan: A Technical Chronicle of a Vasodilator's Rise and Fall
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical evaluation, and ultimate withdrawal of the quinolone vasodilator, Flosequinan.
Introduction: The Emergence of a Novel Vasodilator
This compound emerged in the late 1980s and early 1990s as a promising novel therapeutic agent for the management of chronic heart failure. Developed by Boots UK, it was a quinolone derivative that demonstrated significant vasodilator properties. Marketed under the trade name Manoplax, this compound was approved in the United States and the United Kingdom in 1992 for patients with heart failure who were intolerant of or refractory to existing treatments like ACE inhibitors and digitalis.[1] Its unique proposed mechanisms of action, involving both direct vasodilation and potential inotropic effects, positioned it as a potentially valuable addition to the armamentarium against heart failure.[2]
Historical Development and Regulatory Timeline
The journey of this compound from discovery to market and its subsequent withdrawal was a rapid and cautionary tale in pharmaceutical development.
-
Discovery and Preclinical Development: this compound was synthesized and developed by Boots UK. Preclinical studies in animal models indicated that it produced both venous and arterial dilation with minimal reflex tachycardia.[2]
-
Clinical Trials: A series of clinical trials were conducted to evaluate the efficacy and safety of this compound. The REFLECT (Randomized Evaluation of this compound on Exercise Tolerance) study was a key trial that demonstrated the drug's efficacy in improving exercise tolerance in patients with chronic heart failure.[3]
-
Regulatory Approval: Based on favorable hemodynamic data and the results of trials like REFLECT, this compound received marketing approval in Europe in September 1992 and in the United States in December 1992 for the management of congestive heart failure in patients who did not respond adequately to diuretics.[4][5]
-
The PROFILE Trial and Withdrawal: To expand the approved indication, the Prospective Randomized this compound Longevity Evaluation (PROFILE) trial was initiated.[1] This large-scale study was designed to assess the long-term effects of this compound on morbidity and mortality. However, the trial was terminated prematurely in 1993 due to a significant increase in mortality in the this compound arm compared to the placebo group.[1] Consequently, Boots withdrew this compound from the market in July 1993.[1] The full results of the PROFILE trial were not published until 2017.[1]
Mechanism of Action: A Multifaceted Approach
This compound's pharmacological effects were attributed to a combination of mechanisms, primarily centered on vasodilation and modulation of intracellular signaling pathways.
Vasodilation and Hemodynamic Effects
This compound is a direct-acting arterial and venous vasodilator.[6] Its primary hemodynamic effects observed in clinical trials included:
-
A significant reduction in systemic and pulmonary vascular resistance.[7]
-
A decrease in right and left ventricular filling pressures.
-
An increase in cardiac index and stroke volume index.[7]
These effects contributed to an overall improvement in left ventricular performance.
Signaling Pathways
This compound's mechanism of action at the cellular level is believed to involve interference with key signaling pathways that regulate vascular smooth muscle tone.
-
Inositol Trisphosphate (IP3) and Protein Kinase C (PKC) Pathway: Studies suggested that this compound interferes with the inositol-triphosphate/protein kinase C (IP3/PKC) pathway, a critical mechanism for vasoconstriction.[3] It was shown to inhibit endothelin-1-induced increases in both IP3 levels and PKC activity in rat aorta. This inhibition likely occurs at the level of a G-protein, disrupting the signal transduction cascade that leads to vasoconstriction.
-
Phosphodiesterase III (PDE III) Inhibition: In vitro studies revealed that this compound and its primary metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III (PDE III).[8] PDE III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels, which is believed to contribute to its positive inotropic effects observed in some preclinical models.[8]
Clinical Efficacy and Safety: A Double-Edged Sword
Clinical trials of this compound painted a complex picture of a drug with short-term symptomatic benefits but long-term detrimental effects on survival.
Efficacy Data
The REFLECT study provided key efficacy data for this compound.[3]
| Efficacy Endpoint | This compound (n=93) | Placebo (n=100) | p-value |
| Change in Maximal Treadmill Exercise Time (seconds) | +96 | +47 | 0.022 |
| Change in Maximal Oxygen Consumption (ml/kg/min) | +1.7 | +0.6 | 0.05 |
| Patients Reporting Symptomatic Benefit | 55% | 36% | 0.018 |
Safety and Withdrawal Data
The PROFILE trial was the definitive study that led to the withdrawal of this compound.
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 255 deaths | 192 deaths | 1.39 (1.15 to 1.67) | 0.0006 |
The trial was terminated early after an average follow-up of 10 months due to the significantly increased risk of death in the this compound group.[1][9] The increased mortality was paralleled by a heightened risk of disease progression.[1]
Experimental Protocols: A Methodological Overview
The following sections provide a general overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Measurement of Intracellular Calcium (Aequorin Luminescence)
Principle: Aequorin is a photoprotein that emits light in the presence of free Ca²⁺. The intensity of the emitted light is proportional to the intracellular calcium concentration.
General Protocol:
-
Aequorin Loading: Vascular smooth muscle cells are loaded with aequorin, often by microinjection or through viral transduction of the apoaequorin gene followed by incubation with its substrate, coelenterazine.
-
Experimental Setup: The cells are placed in a light-tight chamber of a luminometer.
-
Stimulation: The cells are stimulated with a vasoconstrictor agonist (e.g., endothelin-1) in the presence or absence of this compound.
-
Data Acquisition: The light emitted from the aequorin-Ca²⁺ reaction is detected by a photomultiplier tube and recorded over time.
-
Calibration: At the end of the experiment, the cells are lysed to release all remaining aequorin, and the total light emission is measured to calibrate the signal in terms of Ca²⁺ concentration.
Isometric Force Measurement
Principle: This technique measures the contractile force generated by a strip of vascular smooth muscle in response to stimuli.
General Protocol:
-
Tissue Preparation: A ring or strip of an artery (e.g., ferret aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to a force transducer, which converts the mechanical force into an electrical signal.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Stimulation: The tissue is stimulated to contract with a vasoconstrictor. Once a stable contraction is achieved, this compound is added to the bath in increasing concentrations to assess its relaxant effect.
-
Data Recording: The isometric force is recorded continuously throughout the experiment.
Inositol Trisphosphate (IP3) Measurement
Principle: The amount of IP3 in cell lysates can be quantified using a competitive binding assay.
General Protocol:
-
Cell Culture and Treatment: Vascular smooth muscle cells are cultured and treated with a vasoconstrictor agonist in the presence or absence of this compound for a defined period.
-
Cell Lysis and Extraction: The reaction is stopped, and the cells are lysed. The soluble fraction containing IP3 is extracted.
-
Competitive Binding Assay: The cell extract is incubated with a known amount of radiolabeled IP3 and a limited amount of IP3 receptor binding protein. The unlabeled IP3 from the cell extract competes with the radiolabeled IP3 for binding to the receptor.
-
Separation and Quantification: The bound and free radiolabeled IP3 are separated, and the radioactivity in the bound fraction is measured. The amount of IP3 in the sample is determined by comparing the results to a standard curve.
Protein Kinase C (PKC) Activity Assay
Principle: PKC activity is measured by its ability to phosphorylate a specific substrate.
General Protocol:
-
Sample Preparation: PKC is partially purified from vascular smooth muscle cells that have been treated with a vasoconstrictor agonist with or without this compound.
-
Kinase Reaction: The PKC-containing sample is incubated with a specific peptide substrate, ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., Ca²⁺, phospholipids, and diacylglycerol).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the peptide.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter and is proportional to the PKC activity.
Phosphodiesterase III (PDE III) Inhibition Assay
Principle: The inhibitory effect of a compound on PDE III is determined by measuring the reduction in the enzyme's ability to hydrolyze its substrate, cAMP.
General Protocol:
-
Enzyme and Substrate Preparation: Purified PDE III enzyme is used. The substrate is radiolabeled cAMP.
-
Incubation: The enzyme is incubated with the radiolabeled cAMP in the presence of varying concentrations of this compound or a control inhibitor.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product of the reaction (radiolabeled 5'-AMP) is separated from the unhydrolyzed substrate.
-
Quantification: The amount of product formed is quantified by scintillation counting. The inhibitory potency of this compound is determined by calculating its IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion: Lessons from this compound
The story of this compound serves as a critical case study in drug development. While it demonstrated promising short-term efficacy in improving symptoms and hemodynamic parameters in patients with heart failure, the long-term follow-up revealed a significant and unacceptable increase in mortality. This highlights the potential for drugs that provide symptomatic relief to have detrimental long-term outcomes, possibly through mechanisms such as neurohormonal activation. The withdrawal of this compound underscored the importance of large-scale, long-term mortality and morbidity trials for drugs intended for chronic diseases like heart failure. It also emphasized that favorable effects on surrogate endpoints, such as exercise tolerance and hemodynamic measurements, do not always translate into improved survival. The legacy of this compound continues to influence the design and interpretation of clinical trials in cardiovascular medicine, reminding the scientific and medical communities of the paramount importance of long-term safety data.
References
- 1. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sm.unife.it [sm.unife.it]
- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 4. 2.8. Measurements of intracellular Ca2+ [bio-protocol.org]
- 5. abcam.com [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of inositol (1,4,5) trisphosphate in plant tissues by a competitive receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Flosequinan's Impact on Neurohormonal Activation in Congestive Heart Failure: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan, a quinoline derivative, is a vasodilator that was developed for the treatment of congestive heart failure (CHF). It exerts its hemodynamic effects through arterial and venous dilation, leading to a reduction in both preload and afterload, and a consequent increase in cardiac output[1][2]. Despite initial promise with favorable hemodynamic and symptomatic improvements, the long-term administration of this compound was associated with increased mortality in patients with severe chronic heart failure, leading to its withdrawal from the market[3][4]. This adverse outcome has been partly attributed to the drug's complex and, in some aspects, detrimental effects on the neurohormonal systems that are chronically activated in heart failure. This technical guide provides an in-depth analysis of this compound's effects on neurohormonal activation in heart failure, presenting quantitative data from key clinical trials, detailing experimental protocols, and visualizing the underlying physiological pathways.
Neurohormonal Activation in Heart Failure: A Vicious Cycle
In chronic heart failure, diminished cardiac output triggers a cascade of compensatory neurohormonal responses, primarily involving the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS). While acutely beneficial in maintaining circulatory homeostasis, chronic activation of these systems contributes to the progression of heart failure through increased myocardial oxygen demand, peripheral vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Key neurohormones implicated in this process include norepinephrine, renin, angiotensin II, and aldosterone. In response to the increased atrial pressure and volume overload characteristic of heart failure, the heart also releases atrial natriuretic peptide (ANP), a counter-regulatory hormone with diuretic, natriuretic, and vasodilatory properties.
This compound's Effect on Key Neurohormones: A Quantitative Summary
Multiple clinical studies have investigated the impact of this compound on the neurohormonal profile of patients with heart failure. The findings, however, present a mixed and somewhat paradoxical picture. While offering hemodynamic benefits, this compound treatment has been shown to further activate certain detrimental neurohormonal pathways. The following tables summarize the quantitative data from several key studies.
| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Norepinephrine |
| Isnard et al. | 100 mg/day | 10 days | 18 patients with CHF | +38% (p<0.05)[5] |
| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Modest increase from 391 to 439 pg/mL (p=0.002)[6] |
| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Renin Activity |
| Isnard et al. | 100 mg/day | 10 days | 18 patients with CHF | +13% (p<0.05)[5] |
| Cowley et al. | Not specified | 4 weeks | Patients with CHF | Reduced [7] |
| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Angiotensin II |
| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Unchanged (40 to 50 pmol/L, p=0.2700)[6] |
| Study | Dosage | Treatment Duration | Patient Population | Change in N-terminal Atrial Natriuretic Peptide (N-ANP) |
| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Decline from 2139 to 1625 pmol/L (p=0.0001)[6] |
Experimental Protocols
The data presented above were derived from clinical trials with specific methodologies. Understanding these protocols is crucial for the interpretation of the results.
Representative Study Protocol: Rouleau et al. (PROFILE Substudy)
-
Study Design: A substudy of the Prospective Randomized this compound Longevity Evaluation (PROFILE) trial, which was a multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 234 patients with severe chronic heart failure (NYHA class III or IV) and a left ventricular ejection fraction of ≤35%.[3] Patients were already receiving standard therapy, which could include digitalis, diuretics, and ACE inhibitors.
-
Intervention: Patients were randomized to receive either this compound (100 mg once daily) or a placebo.
-
Data Collection: Paired plasma samples were obtained at baseline and after one month of treatment.
-
Neurohormonal Analysis: Plasma levels of N-terminal atrial natriuretic peptide (N-ANP), angiotensin II, and norepinephrine were measured. While the specific assays were not detailed in this particular publication, the common methods during this era for such large-scale trials included:
-
Norepinephrine: High-performance liquid chromatography (HPLC) with electrochemical detection or radioimmunoassay (RIA).
-
Angiotensin II: Radioimmunoassay (RIA), often requiring prior extraction and purification of the plasma sample.
-
N-terminal proANP: Radioimmunoassay (RIA) kits specific for the N-terminal fragment of the prohormone.
-
Signaling Pathways and Proposed Mechanism of Action
The paradoxical neurohormonal effects of this compound can be understood by examining its mechanism of action in the context of the pathophysiology of heart failure.
Neurohormonal Activation in Heart Failure
The following diagram illustrates the key neurohormonal systems activated in heart failure.
Caption: Neurohormonal activation pathways in heart failure.
This compound's Mechanism and Impact
This compound is a direct-acting vasodilator. Its primary metabolite, BTS 53,554, is thought to be the major contributor to its sustained effects. The vasodilatory action of this compound leads to a reduction in systemic vascular resistance and blood pressure. This unloading of the heart is responsible for the observed improvements in cardiac output and reduction in cardiac filling pressures.
However, the vasodilation and subsequent drop in blood pressure can trigger a baroreceptor-mediated reflex activation of the sympathetic nervous system, leading to an increase in heart rate and plasma norepinephrine levels. This is a plausible explanation for the findings of increased norepinephrine in some studies. The activation of the renin-angiotensin system, as evidenced by increased plasma renin activity in one study, can be seen as a compensatory response to the vasodilation and potential reduction in renal perfusion pressure.
The observed decrease in N-terminal ANP is consistent with the hemodynamic improvements induced by this compound. By reducing cardiac filling pressures and wall stress, this compound lessens the primary stimulus for ANP secretion.
The following diagram illustrates the proposed mechanism of this compound's action and its neurohormonal consequences.
Caption: Proposed mechanism of this compound's action on neurohormones.
Experimental Workflow: Neurohormonal Substudy
The workflow for a typical neurohormonal substudy in a clinical trial, such as those investigating this compound, involves several key steps from patient recruitment to data analysis.
Caption: Experimental workflow for a neurohormonal substudy.
Conclusion
The case of this compound serves as a critical lesson in cardiovascular drug development, highlighting that favorable hemodynamic effects do not always translate to improved long-term outcomes. The drug's propensity to activate the sympathetic and, to some extent, the renin-angiotensin systems likely contributed to the increased mortality observed in long-term studies. This sympatho-excitatory effect, overriding the benefits of cardiac unloading, underscores the importance of a comprehensive understanding of a drug's neurohormonal impact. For researchers and drug development professionals, the story of this compound emphasizes the necessity of evaluating not just the primary pharmacodynamic effects of a new therapeutic agent, but also its influence on the complex, interconnected neurohormonal pathways that govern cardiovascular homeostasis and the progression of heart failure. Future drug development efforts in this area should prioritize agents that favorably modulate these neurohormonal systems or, at a minimum, do not exacerbate their detrimental activation.
References
- 1. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Renin Activity in Heart Failure with Reduced Systolic Function—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Renin Activity and Its Association With Ischemic Heart Disease, Congestive Heart Failure, and Cerebrovascular Disease in a Large Hypertensive Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Renin-Angiotensin System in Heart Failure | Semantic Scholar [semanticscholar.org]
- 6. Measurement of the renin-angiotensin system in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma renin activity in patients with heart failure and reduced ejection fraction on optimal medical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Induction of Vasodilation in Ex Vivo Artery Preparations Using Flosequinan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan is a quinolone derivative that has demonstrated potent vasodilatory effects in both arterial and venous smooth muscle.[1] Although previously investigated for the treatment of heart failure and hypertension, its use was discontinued due to long-term adverse effects.[2] Nevertheless, this compound remains a valuable pharmacological tool for in vitro and ex vivo studies of vascular function due to its distinct mechanism of action. These application notes provide detailed protocols for utilizing this compound to induce vasodilation in ex vivo artery preparations, along with a summary of its mechanism of action and expected outcomes.
This compound's vasodilatory properties are attributed to a dual mechanism that involves both a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the calcium sensitivity of the contractile apparatus.[3][4] This makes it a compound of interest for investigating fundamental pathways of vascular smooth muscle relaxation.
Data Presentation
The vasodilatory effect of this compound is concentration-dependent. The following table summarizes representative quantitative data on the relaxation induced by this compound in human small subcutaneous arteries pre-contracted with different agonists. This data illustrates the greater potency of this compound in reversing receptor-mediated contraction compared to depolarization-induced contraction.[5]
| Parameter | Noradrenaline (10 µM) Pre-contraction | Potassium Chloride (60 mM) Pre-contraction |
| This compound EC50 | ~ 3 µM | > 10 µM |
| Maximal Relaxation (Emax) | ~ 85% | ~ 40% |
| Hill Slope | ~ 1.2 | Not Determined |
Note: The values presented are representative and may vary depending on the specific arterial bed, species, and experimental conditions.
Experimental Protocols
This section details the methodology for assessing this compound-induced vasodilation in isolated arterial rings using a wire myograph system.
Materials and Reagents
-
Isolated arteries (e.g., mesenteric, thoracic aorta, human subcutaneous)
-
Physiological Saline Solution (PSS), such as Krebs-Henseleit solution, with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
High potassium solution (KPSS) for viability testing (composition as PSS, but with equimolar substitution of NaCl with KCl).
-
Vasoconstrictor agents (e.g., Noradrenaline, Phenylephrine, Potassium Chloride).
-
This compound
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Wire myograph system with data acquisition software.
-
Dissection microscope, forceps, and scissors.
Protocol for Ex Vivo Vasodilation Assay
-
Artery Dissection and Mounting:
-
Euthanize the experimental animal in accordance with institutional guidelines.
-
Carefully dissect the desired artery and place it in cold PSS.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into rings of approximately 2 mm in length.
-
Mount the arterial rings on the wires of the myograph chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the mounted arterial rings to equilibrate for at least 60 minutes under a stable baseline tension.
-
After equilibration, perform a "wake-up" protocol by contracting the rings with KPSS (e.g., 60 mM KCl).
-
Wash the rings with PSS and allow them to return to baseline tension.
-
Assess the viability of the endothelium by pre-contracting the rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Noradrenaline) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., 10 µM Acetylcholine). A relaxation of >70% is typically considered indicative of a healthy endothelium.
-
-
This compound-Induced Vasodilation Protocol:
-
Wash the arterial rings with PSS and allow them to return to baseline.
-
Pre-contract the rings with a chosen vasoconstrictor to approximately 80% of their maximal response. Common choices include:
-
Receptor-mediated contraction: Noradrenaline or Phenylephrine (e.g., 1-10 µM).
-
Depolarization-induced contraction: Potassium Chloride (e.g., 60 mM).
-
-
Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner (e.g., from 10 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
The relaxation at each concentration is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
From the concentration-response curves, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced vasodilation.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-induced vasodilation.
References
- 1. Actions of the novel vasodilator, this compound, in isolated ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a vasodilator with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage and Administration of Flosequinan in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of Flosequinan in preclinical research settings. The information is compiled from various studies to assist in the design and execution of future non-clinical investigations. This compound, a quinolone derivative, has been investigated for its vasodilator and inotropic effects.[1] It is important to note that this compound was withdrawn from the market for clinical use in humans due to increased mortality observed in chronic heart failure patients.[2]
Quantitative Data Summary
The following tables summarize the dosages and concentrations of this compound used in various preclinical models.
In Vivo Dosage in Animal Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Anesthetized Dogs | 0.3, 1.0, and 3.0 mg/kg | Intraduodenal (i.d.) | Increased mean left ventricular dP/dT by 11%, 27%, and 54% respectively. Decreased total peripheral resistance by 4%, 4%, and 13% respectively. Decreased mean arterial pressure by 7%, 14%, and 23% respectively. | [3] |
| Dogs with Propranolol-Induced Heart Failure | 1.0 and 3.0 mg/kg | Intraduodenal (i.d.) | Increased mean myocardial dP/dT by 54% and 84% respectively. | [3] |
In Vitro Concentrations in Tissue Preparations
| Tissue Preparation | Concentration | Key Findings | Reference |
| Ferret Papillary Muscle | 1-100 µM | Increased the rate of force development up to 116%. | [3] |
| Canine Renal and Coronary Arteries | 100 µM | Produced less than 50% relaxation of precontracted arteries. | [3] |
| Canine Mesenteric Veins | 100 µM | Completely relaxed precontracted veins. | [3] |
| Guinea-Pig Isolated Ventricles | < 1 x 10⁻⁵ M | Threshold concentration for positive inotropic activity. | [4][5] |
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol provides a general methodology based on the described experiments for assessing the hemodynamic effects of this compound.[3]
1. Animal Preparation:
- Healthy adult mongrel dogs are anesthetized.
- Surgical instrumentation is performed to measure key hemodynamic parameters, including mean arterial pressure (MAP), left ventricular pressure (for dP/dT), and cardiac output to calculate total peripheral resistance (TPR).
2. Drug Administration:
- This compound is administered intraduodenally at doses of 0.3, 1.0, and 3.0 mg/kg.
- A control group receives a vehicle.
3. Data Collection:
- Hemodynamic parameters are continuously recorded.
- Measurements are taken at baseline and at specific time points following administration (e.g., 15 minutes post-dose).
4. Propranolol-Induced Heart Failure Model:
- To assess the drug's effect in a heart failure model, propranolol can be administered to induce cardiac depression.
- This compound is then administered as described above to evaluate its effects on myocardial contractility (dP/dT) and other hemodynamic variables.
In Vitro Assessment of Vasoactivity and Inotropy
This protocol outlines a general approach for studying the direct effects of this compound on isolated tissues.[3][4]
1. Tissue Preparation:
- Vascular Rings: Segments of canine renal, coronary, and mesenteric arteries and veins are isolated and mounted in organ baths containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
- Papillary Muscle: Ferret papillary muscles are isolated and mounted in an organ bath to measure isometric force development.
- Isolated Ventricles: Guinea-pig ventricles are prepared for Langendorff perfusion or as isolated tissue preparations to measure inotropic effects.
2. Experimental Procedure:
- Tissues are allowed to equilibrate under a resting tension.
- A stable contraction is induced using a vasoconstrictor (e.g., phenylephrine or high potassium solution).
- Cumulative concentrations of this compound (e.g., 1-100 µM) are added to the organ bath.
- Changes in tension (relaxation) in vascular rings or force of contraction (inotropy) in cardiac muscle are recorded.
3. Data Analysis:
- The effects of this compound are compared to those of other vasodilators like sodium nitroprusside or inotropes like milrinone.
- Concentration-response curves can be generated to determine potency and efficacy.
Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
This compound's cardiovascular effects are believed to be mediated through its influence on intracellular calcium and cyclic AMP (cAMP) levels.[1][4] It has been identified as a relatively selective inhibitor of phosphodiesterase III (PDE III).[4]
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Positive inotropy contributes to the hemodynamic mechanism of action of this compound (BTS 49465) in the intact dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flosequinan's Hemodynamic Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan is a quinoline derivative that has been investigated for its vasodilator and inotropic properties.[1][2] It has been shown to produce both arterial and venous dilation, leading to reductions in preload and afterload on the heart.[1] While it was once approved for the treatment of heart failure in humans, it was later withdrawn due to long-term safety concerns. Nevertheless, its unique hemodynamic profile continues to make it a subject of pharmacological interest. These application notes provide a guide to studying the hemodynamic effects of this compound in rodent models, offering protocols for in vivo and ex vivo assessments and summarizing the expected physiological responses.
Mechanism of Action
The primary mechanism of action of this compound is believed to involve the modulation of intracellular calcium concentrations in vascular smooth muscle and cardiac myocytes.[1][2] This leads to vasodilation and a positive inotropic effect. Additionally, some evidence suggests that this compound may act as a phosphodiesterase III (PDE III) inhibitor, which would increase intracellular cyclic AMP (cAMP) levels, further contributing to its cardiovascular effects.[3] However, its effects on cyclic nucleotide levels in rodent models have been shown to be different from classical PDE inhibitors like milrinone.[1]
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Direction of Change | Magnitude of Change | Species/Model | Reference |
| Mean Arterial Pressure | ↓ | -9 ± 3% | Anesthetized Dog | [4] |
| Heart Rate | ↑ | +14 ± 2% | Anesthetized Dog | [4] |
| Left Ventricular dP/dtmax | ↑ | +74 ± 12% | Anesthetized Dog | [4] |
| Right Ventricular Contractile Force | ↑ | +104 ± 10% | Anesthetized Dog | [4] |
| Cardiac Output | ↑ | +50 ± 9% | Anesthetized Dog (Heart Failure Model) | [4] |
| Stroke Volume | ↑ | +29 ± 8% | Anesthetized Dog (Heart Failure Model) | [4] |
| Total Peripheral Resistance | ↓ | -36 ± 4% | Anesthetized Dog (Heart Failure Model) | [4] |
| Right Atrial Pressure | ↓ | -62 ± 5% | Anesthetized Dog (Heart Failure Model) | [4] |
| Left Ventricular End-Diastolic Pressure | ↓ | -41 ± 2% | Anesthetized Dog (Heart Failure Model) | [4] |
Note: Data from rodent models is limited in the published literature. The data presented here is from a study in anesthetized dogs to provide an indication of the expected hemodynamic effects.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol describes the measurement of blood pressure and heart rate in anesthetized rats following intravenous administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., pentobarbitone sodium, urethane)
-
Surgical instruments for cannulation
-
Pressure transducer and data acquisition system
-
Intravenous catheters
-
This compound solution for injection
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record blood pressure and derive heart rate.
-
Allow the animal to stabilize for a period of at least 20 minutes to obtain baseline hemodynamic readings.
-
Administer this compound or vehicle control intravenously. A range of doses should be used to determine a dose-response relationship.
-
Continuously record blood pressure and heart rate for a defined period after each dose administration.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Analysis:
Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from baseline for each dose of this compound. Plot the dose-response curves for the effects on MAP and HR.
Protocol 2: Ex Vivo Assessment of Vasodilator Activity in Isolated Rat Aortic Rings
This protocol outlines the procedure to evaluate the direct vasodilator effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Krebs-Henseleit solution
-
Surgical instruments for tissue dissection
-
Organ bath system with force transducers
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound solutions of varying concentrations
-
Vehicle control
Procedure:
-
Euthanize the rat using an approved method and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction in the aortic rings using a submaximal concentration of phenylephrine or KCl.
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration range is exhausted.
-
Wash the tissues and repeat the procedure with a vehicle control.
Data Analysis:
Express the relaxation response to this compound as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Visualizations
Caption: Proposed signaling pathways for this compound-induced vasodilation.
Caption: Experimental workflows for in vivo and ex vivo studies.
References
- 1. Effect of this compound on ischaemia-induced arrhythmias and on ventricular cyclic nucleotide content in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive inotropic and hemodynamic properties of this compound, a new vasodilator, and a sulfone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flosequinan in Isolated Heart Perfusion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan is a quinolone derivative that has been investigated for its cardiovascular effects, particularly in the context of heart failure. It exhibits both vasodilatory and positive inotropic properties.[1] In isolated heart perfusion studies, such as the Langendorff preparation, this compound serves as a valuable tool to investigate its direct effects on myocardial contractility, heart rate, and coronary vascular tone, independent of systemic neurohumoral influences. These ex vivo models are crucial for elucidating the mechanisms of action of cardioactive compounds.
Mechanism of Action
This compound's primary mechanism of action in the heart is the inhibition of phosphodiesterase III (PDE III).[2] This inhibition leads to a decrease in the breakdown of cyclic adenosine monophosphate (cAMP), resulting in elevated intracellular cAMP levels. The subsequent activation of protein kinase A (PKA) enhances the influx of calcium ions through L-type calcium channels during the action potential. This increased calcium availability to the contractile machinery underlies the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of this compound.[2] Additionally, the vasodilatory effects of this compound contribute to an increase in coronary flow.
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Signaling cascade of this compound in cardiomyocytes.
Experimental Protocols
Isolated Langendorff Heart Perfusion
The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, maintaining its viability for experimental studies.[2] This preparation is ideal for assessing the direct effects of pharmacological agents on the heart.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.
-
Perfusion Buffer (Krebs-Henseleit Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it in the Krebs-Henseleit buffer to the desired final concentrations. The final solvent concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and transducers for measuring pressure and heart rate.
-
Data Acquisition System: For continuous recording of experimental parameters.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) are recorded.
-
Drug Administration: Introduce this compound into the perfusion buffer at increasing concentrations. Administer each concentration for a sufficient duration to allow for a steady-state response to be achieved.
-
Data Collection: Continuously record heart rate, coronary flow, LVDP, and dP/dt throughout the experiment.
Experimental Workflow for this compound in Isolated Heart Perfusion
Caption: Workflow of a Langendorff heart experiment with this compound.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on key cardiac parameters in an isolated guinea pig heart preparation. The data are representative and compiled from descriptions in the literature.[2]
| This compound Concentration (M) | Heart Rate (beats/min) | Coronary Flow (mL/min) | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) |
| Baseline | 180 ± 10 | 8.0 ± 0.5 | 60 ± 5 | 1200 ± 100 | -1000 ± 80 |
| 1 x 10-6 | 185 ± 12 | 8.5 ± 0.6 | 65 ± 6 | 1300 ± 110 | -1050 ± 85 |
| 1 x 10-5 | 195 ± 15 | 9.5 ± 0.7 | 75 ± 7 | 1500 ± 120 | -1200 ± 90 |
| 3 x 10-5 | 210 ± 18 | 11.0 ± 0.8 | 90 ± 8 | 1800 ± 150 | -1400 ± 100 |
| 1 x 10-4 | 220 ± 20 | 12.5 ± 1.0 | 100 ± 10 | 2000 ± 180 | -1600 ± 120 |
LVDP: Left Ventricular Developed Pressure; +dP/dt: Maximum rate of pressure increase; -dP/dt: Maximum rate of pressure decrease. Values are presented as mean ± SEM.
Conclusion
Isolated heart perfusion is an invaluable technique for the preclinical assessment of cardiovascular drugs like this compound. The detailed protocols and expected outcomes provided in these application notes offer a framework for researchers to investigate the direct cardiac effects of this compound and similar compounds. The data clearly indicate that this compound exerts a dose-dependent positive inotropic and chronotropic effect, alongside an increase in coronary flow, consistent with its mechanism as a PDE III inhibitor. These studies are essential for understanding the pharmacological profile of a drug before it progresses to more complex in vivo and clinical investigations.
References
Application Notes and Protocols for Assessing Flosequinan's Impact on Exercise Tolerance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the impact of Flosequinan on exercise tolerance, particularly in patients with chronic heart failure. The included protocols are based on clinical trial designs and established exercise physiology standards.
Introduction
This compound is a quinoline derivative that acts as a balanced arterial and venous vasodilator.[1][2] Its mechanism of action is thought to involve interference with the inositol-triphosphate/protein kinase C pathway, a key signaling cascade in vasoconstriction.[3] By reducing both preload and afterload, this compound aims to improve cardiac output and alleviate symptoms in patients with heart failure. A primary endpoint in clinical trials evaluating the efficacy of this compound has been the assessment of its impact on exercise tolerance, a critical determinant of a patient's quality of life and functional capacity.[3][4][5] Although initial studies showed symptomatic benefits, long-term trials indicated an increased risk of mortality, leading to its withdrawal from clinical use.[6][7] Nevertheless, the methodologies employed to evaluate its effect on exercise capacity remain relevant for the assessment of other cardiovascular drugs.
Key Methodologies for Assessing Exercise Tolerance
The assessment of exercise tolerance in the context of this compound administration typically involves a combination of maximal and submaximal exercise tests. These tests provide objective and reproducible measures of a patient's functional capacity.
-
Cardiopulmonary Exercise Testing (CPET): This is considered the gold standard for assessing cardiorespiratory fitness.[8] CPET provides a comprehensive evaluation of the integrative response of the cardiovascular, pulmonary, and muscular systems to exercise.[9] Key parameters measured during CPET include:
-
Peak Oxygen Consumption (Peak VO₂): The highest rate at which oxygen can be taken up and utilized by the body during intense exercise. It is a strong prognostic indicator in heart failure.[8][10]
-
Anaerobic Threshold (AT): The point during exercise at which anaerobic metabolism begins to supplement aerobic metabolism. An increase in AT suggests improved oxygen delivery to and utilization by the muscles.[10][11]
-
Ventilatory Efficiency (VE/VCO₂ slope): The ratio of minute ventilation to carbon dioxide production. A lower slope indicates more efficient ventilation and is associated with better outcomes in heart failure.[6][8]
-
Exercise Duration: The total time a patient can sustain exercise on a standardized protocol.[10]
-
-
Treadmill Exercise Testing: Standardized treadmill protocols are frequently used to assess exercise capacity. These tests are simpler to administer than CPET but provide less detailed physiological information.[12][13] Common protocols include:
-
Six-Minute Walk Test (6MWT): This is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes.[14][15] It is a simple, well-tolerated, and reproducible test that reflects a patient's ability to perform daily activities.[16][17]
Experimental Protocols
Cardiopulmonary Exercise Testing (CPET) Protocol
Objective: To provide a comprehensive assessment of cardiorespiratory function and exercise capacity before and after this compound administration.
Equipment:
-
Cycle ergometer or treadmill
-
Metabolic cart for gas exchange analysis (O₂ and CO₂ analyzers)
-
12-lead electrocardiogram (ECG) monitor
-
Blood pressure monitor (automated or manual)
-
Pulse oximeter
-
Face mask or mouthpiece with a non-rebreathing valve
Procedure:
-
Patient Preparation:
-
Patients should abstain from vigorous exercise for 24 hours before the test.
-
A light meal can be consumed at least 2 hours before the test.
-
Patients should wear comfortable clothing and shoes suitable for exercise.
-
A baseline 12-lead ECG and blood pressure measurement should be taken at rest.
-
-
Resting Phase (3 minutes):
-
The patient is fitted with the face mask or mouthpiece and breathes normally.
-
Resting metabolic data, ECG, heart rate, and blood pressure are recorded.
-
-
Unloaded Warm-up (3 minutes):
-
The patient begins cycling on the ergometer with no resistance (or walking on the treadmill at a very slow speed).
-
This phase allows for adaptation to the exercise modality.
-
-
Incremental Exercise Phase (8-12 minutes):
-
The work rate is progressively increased in a ramp-like fashion (e.g., 5-15 watts/minute on a cycle ergometer or an increase in speed and/or grade on a treadmill).
-
The protocol should be individualized to elicit symptom-limited maximal exertion within 8-12 minutes.
-
Gas exchange data (VO₂, VCO₂, VE), heart rate, ECG, and blood pressure are continuously monitored and recorded.
-
The patient's rating of perceived exertion (RPE) on the Borg scale is recorded at regular intervals.
-
-
Termination of Exercise: The test is terminated if the patient experiences:
-
Significant symptoms (e.g., chest pain, severe dyspnea, dizziness)
-
Signs of cardiovascular instability (e.g., fall in systolic blood pressure, ventricular tachycardia)
-
Volitional exhaustion
-
-
Recovery Phase (5 minutes):
-
The patient continues to exercise at a very low intensity (e.g., unloaded cycling) for the first 2 minutes, followed by 3 minutes of rest.
-
All physiological parameters are continuously monitored until they return to near-baseline levels.
-
Data Analysis:
-
Peak VO₂ is determined as the average VO₂ during the final 30 seconds of exercise.
-
The anaerobic threshold is identified using the V-slope method or the ventilatory equivalent method.
-
The VE/VCO₂ slope is calculated from the data collected during the incremental exercise phase.
Modified Bruce Treadmill Protocol
Objective: To assess changes in exercise duration and functional capacity.
Equipment:
-
Motorized treadmill
-
12-lead ECG monitor
-
Blood pressure monitor
-
Stopwatch
Procedure:
-
Patient Preparation: Same as for CPET.
-
Protocol Stages: The test consists of multiple 3-minute stages with increasing speed and grade:
-
Stage 1: 1.7 mph at 0% grade
-
Stage 2: 1.7 mph at 5% grade
-
Stage 3: 1.7 mph at 10% grade
-
Stage 4: 2.5 mph at 12% grade
-
Stage 5: 3.4 mph at 14% grade
-
And so on, with subsequent stages of the standard Bruce protocol.
-
-
Monitoring: Heart rate, ECG, and blood pressure are recorded at the end of each stage. The patient is monitored for any adverse symptoms.
-
Termination: The test is terminated based on the same criteria as CPET.
-
Primary Endpoint: The total exercise duration in seconds.
Six-Minute Walk Test (6MWT) Protocol
Objective: To measure submaximal functional capacity and assess changes in walking distance.
Equipment:
-
A 30-meter straight, flat corridor with markers at each end.[17]
-
Stopwatch
-
Lap counter
-
Chair for the patient to rest before and after the test.
-
Pulse oximeter and blood pressure monitor (optional, for safety).
Procedure:
-
Patient Preparation:
-
The patient should rest in a chair for at least 10 minutes before the test.
-
Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
The patient is instructed to walk as far as possible for 6 minutes, back and forth along the corridor, without running.[16]
-
-
Test Administration:
-
End of Test:
-
At the end of 6 minutes, the patient is instructed to stop.
-
The total distance walked is measured to the nearest meter.
-
Post-test vital signs and RPE are recorded.
-
Data Presentation
The following tables summarize the quantitative data from clinical studies assessing the impact of this compound on exercise tolerance.
Table 1: Impact of this compound on Cardiopulmonary Exercise Testing (CPET) Parameters
| Study | Treatment Group | N | Duration of Treatment | Change in Peak VO₂ (ml/kg/min) | Change in Anaerobic Threshold (ml/kg/min) |
| REFLECT Study[3] | This compound | 17 | 12 weeks | +1.7 | Not Reported |
| Placebo | 23 | 12 weeks | +0.6 | Not Reported | |
| Elborn et al. (1989)[4][5] | This compound | 10 | 8 weeks | Significant Increase | Not Reported |
| Placebo | 10 | 8 weeks | No Significant Change | Not Reported | |
| Koike et al. (1994)[18] | This compound | 12 | 4 weeks | Not Significantly Different from Placebo | +2.9 |
| Placebo | 12 | 4 weeks | Not Significantly Different from this compound | No Significant Change | |
| The effects of this compound on submaximal exercise[11] | This compound | 10 | 8 weeks | Not Reported | +2.6 (at 8 weeks) |
| Placebo | 10 | 8 weeks | Not Reported | No Significant Change |
Table 2: Impact of this compound on Treadmill Exercise Duration
| Study | Treatment Group | N | Duration of Treatment | Baseline Exercise Time (s) | Change in Exercise Time (s) |
| REFLECT Study[3] | This compound | 93 | 12 weeks | Not Reported | +96 |
| Placebo | 100 | 12 weeks | Not Reported | +47 | |
| Elborn et al. (1989)[4][5] | This compound | 10 | 8 weeks | Not Reported | Significant Increase |
| Placebo | 10 | 8 weeks | Not Reported | No Significant Change | |
| Koike et al. (1994)[18] | This compound | 12 | 4 weeks | 704 ± 103 | +59 |
| Placebo | 12 | 4 weeks | Not Reported | No Significant Change | |
| A Non-Invasive Evaluation[19] | This compound | 15 | 21 days | Not Reported | +123 |
Table 3: Impact of this compound on Six-Minute Walk Test (6MWT) Distance
| Study | Treatment Group | N | Duration of Treatment | Baseline Distance (m) | Change in Distance (m) |
| Drexler et al. (1990)[20] | This compound | 10 | 8 days | 426 ± 46 | +51 |
Visualizations
Signaling Pathway of this compound
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic vasodilator therapy with this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on exercise capacity and symptoms in severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on exercise capacity and symptoms in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in chronic heart failure: how is exercise capacity improved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiopulmonary Exercise Testing in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical guide to cardiopulmonary exercise testing in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exercise and heart failure: assessment and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of this compound on submaximal exercise in patients with chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exercise tolerance in patients with heart failure--how should it be measured? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exercise Testing for Heart Failure [heartfailurematters.org]
- 14. academic.oup.com [academic.oup.com]
- 15. 6-minute walking test: a useful tool in the management of heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physicaltherapy.utoronto.ca [physicaltherapy.utoronto.ca]
- 17. heartonline.org.au [heartonline.org.au]
- 18. Effect of this compound on exercise capacity and cardiac function in patients with chronic mild heart failure: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A non-invasive evaluation of this compound on haemodynamics and exercise capacity in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exercise capacity, hemodynamic, and neurohumoral changes following acute and chronic administration of this compound in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Inotropic Effects of Flosequinan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan is a quinolone derivative that has demonstrated positive inotropic and vasodilator effects.[1][2] It was developed for the treatment of congestive heart failure.[3][4][5] The primary mechanism of its inotropic action is the inhibition of phosphodiesterase III (PDE III), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This, in turn, enhances cardiac contractility by modulating intracellular calcium levels.[1] Although withdrawn from the market due to long-term safety concerns, the study of this compound and its analogs can still provide valuable insights into the mechanisms of cardiac contractility and the development of new inotropic agents.[4][6]
These application notes provide detailed protocols for evaluating the inotropic effects of this compound in two common preclinical models: the isolated perfused rodent heart (Langendorff preparation) and isolated adult rodent cardiomyocytes.
Mechanism of Action: Signaling Pathway
This compound's positive inotropic effect is primarily mediated by the inhibition of phosphodiesterase III (PDE III) in cardiomyocytes. This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA phosphorylates several key proteins involved in excitation-contraction coupling, ultimately leading to enhanced cardiac contractility.
Data Presentation
In Vitro Inotropic Effects of this compound
| Parameter | Species/Preparation | Concentration | Effect | Reference(s) |
| Positive Inotropic Activity | Guinea-pig isolated ventricles | < 1 x 10⁻⁵ M | Threshold for effect | [1] |
| Left Ventricular dP/dtmax | Guinea-pig working whole hearts | Not specified | Increased | [1] |
| Heart Rate | Guinea-pig working whole hearts | Not specified | Increased | [1] |
| Cardiac Output | Guinea-pig working whole hearts | Not specified | Increased | [1] |
| Stroke Volume | Guinea-pig working whole hearts | Not specified | Increased | [1] |
| Calcium Inward Current | Guinea-pig ventricle | Not specified | Increased | [1] |
Hemodynamic Effects of this compound in Patients with Heart Failure
| Parameter | Dosage | Change from Baseline | Reference(s) |
| Cardiac Index | 100 or 150 mg orally | Marked increase | [7] |
| Left Ventricular Filling Pressure | 100 or 150 mg orally | Marked decrease | [7] |
| Systemic Vascular Resistance | 100 or 150 mg orally | Marked decrease | [7] |
| Left Ventricular Circumferential Fiber Shortening Velocity | 100 mg orally (10 days) | +12% | [8] |
| Total Systemic Resistance | 100 mg orally (10 days) | -36% | [8] |
| Mean Arterial Pressure | Short-term administration | -6.4 mmHg | [9] |
| Right Atrial Pressure | Short-term administration | -3.8 mmHg | [9] |
| Pulmonary Capillary Wedge Pressure | 100 mg orally | Decreased from 27.2 to 16.4 mmHg | [10] |
| Cardiac Output | 100 mg orally | Increased from 3.5 to 4.1 L/min | [10] |
Experimental Protocols
Protocol 1: Evaluation of Inotropic Effects using the Langendorff Isolated Perfused Heart Preparation
This protocol describes the retrograde perfusion of an isolated rodent heart to assess the direct effects of this compound on cardiac contractile function, heart rate, and coronary flow, independent of systemic neural and hormonal influences.
Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats (300-350 g) or C57BL/6 mice (25-30 g).
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection).
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).
-
Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose. The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 at 37°C.
-
Cardioplegic Solution: Ice-cold KHB.
-
This compound Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and dilute to final concentrations in KHB.
Equipment:
-
Langendorff perfusion system with a water-jacketed heart chamber, aortic cannula, and perfusion reservoir.
-
Peristaltic pump for constant flow perfusion.
-
Pressure transducer connected to a data acquisition system.
-
Latex balloon catheter for measuring left ventricular pressure.
-
Warming circulator to maintain temperature at 37°C.
-
Flowmeter for measuring coronary flow.
-
Dissection tools.
Procedure:
-
Animal Preparation: Anesthetize the rodent and administer heparin. Once a deep level of anesthesia is confirmed, perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion: Immediately initiate retrograde perfusion with oxygenated KHB at a constant flow rate (e.g., 10-12 ml/min for rats) or constant pressure (e.g., 60-80 mmHg for rats).
-
Left Ventricular Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Baseline Recording: Record baseline hemodynamic parameters, including heart rate, LVDP, maximum and minimum rates of pressure change (±dP/dt), and coronary flow for at least 10 minutes.
-
This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M). Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.
-
Data Analysis: Express the changes in inotropic parameters (LVDP, +dP/dtmax) as a percentage of the baseline values. Construct concentration-response curves and calculate the EC₅₀ value for this compound.
Protocol 2: Evaluation of Inotropic Effects using Isolated Adult Cardiomyocytes
This protocol allows for the assessment of this compound's effects on the contractility of single cardiomyocytes, providing insights into the cellular basis of its inotropic action.
Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
Enzymes for Digestion: Collagenase type II and hyaluronidase.
-
Perfusion Buffer (Calcium-free): (in mM) 120 NaCl, 5.4 KCl, 5 MgSO₄, 5 pyruvate, 20 glucose, 20 taurine, 10 HEPES, pH 7.4 with NaOH.
-
Digestion Buffer: Perfusion buffer containing collagenase (e.g., 1 mg/ml) and hyaluronidase (e.g., 0.5 mg/ml).
-
Stopping Buffer: Perfusion buffer containing 1% bovine serum albumin (BSA).
-
Experimental Buffer (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5 HEPES, 11 D-glucose, pH 7.4.
-
This compound Stock Solution: As described in Protocol 1.
Equipment:
-
Langendorff apparatus for heart digestion.
-
Inverted microscope with a video camera and cell-edge detection or sarcomere length tracking system (e.g., IonOptix).
-
Cell perfusion chamber with field stimulation electrodes.
-
Electrical stimulator (field pacer).
-
Water bath or heated stage to maintain 37°C.
Procedure:
-
Cardiomyocyte Isolation:
-
Excise the heart as described in Protocol 1 and mount it on a Langendorff apparatus.
-
Perfuse with calcium-free perfusion buffer for 5 minutes to wash out blood and stop contractions.
-
Switch to perfusion with digestion buffer and recirculate for 10-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in stopping buffer.
-
Gently pipette the cell suspension to release individual cardiomyocytes.
-
Allow the cells to settle by gravity, remove the supernatant, and resuspend the cells in stopping buffer.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes in the perfusion chamber on the microscope stage.
-
Allow the cells to adhere for 10-15 minutes.
-
Begin continuous perfusion with Tyrode's solution at 37°C.
-
Select healthy, rod-shaped cardiomyocytes with clear striations for analysis.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using the field stimulator.
-
Record baseline contractility parameters, such as percentage of cell shortening, and velocities of shortening and relengthening, for several minutes.
-
Introduce this compound into the perfusion solution at various concentrations.
-
Record the contractility parameters at each concentration after a steady-state effect is achieved (typically 3-5 minutes).
-
-
Data Analysis:
-
Analyze the recorded traces to determine the amplitude of cell shortening, maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).
-
Express the data as a percentage change from baseline.
-
Construct concentration-response curves and determine the EC₅₀ for this compound's effects on these parameters.
-
Note: For a more in-depth mechanistic study, these protocols can be combined with measurements of intracellular calcium transients using fluorescent indicators like Fura-2 or Fluo-4. This would allow for the simultaneous assessment of contractility and the underlying calcium signals.
References
- 1. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic vasodilator therapy with this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cumulative hemodynamic response to short-term treatment with this compound (BTS 49465), a new direct-acting vasodilator drug, in severe chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained hemodynamic response to this compound in patients with heart failure receiving angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound in patients with acute-onset heart failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Flosequinan to Investigate Mechanisms of Drug-Induced Mortality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosequinan, a quinolone derivative, was developed as a vasodilator for the treatment of chronic heart failure. It demonstrated some efficacy in improving symptoms and exercise tolerance. However, its clinical use was short-lived due to a significant increase in mortality observed in long-term studies, leading to its withdrawal from the market.[1] This paradoxical outcome makes this compound a compelling tool for researchers investigating the complex mechanisms underlying drug-induced mortality, particularly in the context of cardiovascular disease.
These application notes provide a comprehensive overview of this compound's known mechanisms, summarize the key clinical data that revealed its detrimental effects, and offer detailed protocols for in vitro and in vivo studies to further investigate its cardiotoxic and mortality-inducing properties.
Mechanisms of Action and Mortality
This compound's primary mechanism of action is vasodilation, affecting both arteries and veins.[2] This is thought to be mediated, at least in part, through the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.
However, this same mechanism is implicated in its adverse effects. Increased cAMP in cardiac myocytes can lead to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[3] While seemingly beneficial in heart failure, chronic stimulation of the heart can increase myocardial oxygen demand and may lead to arrhythmias and long-term cardiac remodeling, ultimately contributing to increased mortality.
Furthermore, studies have shown that this compound treatment is associated with neurohormonal activation, specifically an increase in plasma norepinephrine levels. This activation of the sympathetic nervous system can have deleterious effects on the failing heart, further contributing to disease progression and mortality.
Key Clinical Trial Data
The withdrawal of this compound was primarily driven by the results of two key clinical trials: the PROFILE (Prospective Randomized this compound Longevity Evaluation) trial and the REFLECT (Randomized this compound Exercise Tolerance) study.
The PROFILE Trial
The PROFILE trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the long-term effects of this compound on morbidity and mortality in patients with severe chronic heart failure. The trial was terminated prematurely due to a significant increase in mortality in the this compound group.[4]
| Outcome | Placebo Group | This compound Group | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality | 192 deaths | 255 deaths | 1.39 (1.15 to 1.67) | 0.0006 |
| Disease Progression | - | Increased Risk | - | - |
Data from the PROFILE Trial.[4]
The REFLECT Study
The REFLECT study was a randomized, double-blind, placebo-controlled trial assessing the efficacy of this compound on exercise tolerance in patients with chronic heart failure. While it showed some symptomatic improvement, it also raised early concerns about mortality.[5]
| Outcome | Placebo Group | This compound Group | p-value |
| Maximal Treadmill Exercise Time | +47 seconds | +96 seconds | 0.022 |
| Maximal Oxygen Consumption | +0.6 ml/kg/min | +1.7 ml/kg/min | 0.05 |
| Symptomatic Improvement | 36% | 55% | 0.018 |
| Deaths (Intention-to-Treat) | 2 | 7 | - |
Data from the REFLECT Study.[5]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Cardiotoxicity
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding the Proarrhythmic Effects of Flosequinan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the proarrhythmic effects of Flosequinan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with proarrhythmic effects?
This compound is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. However, it was withdrawn from the market due to a significant increase in mortality observed in clinical trials, primarily attributed to its proarrhythmic effects.[1] The proarrhythmic potential of this compound is not due to direct ion channel blockade, as is common with many antiarrhythmic drugs, but rather stems from its mechanism of action as a phosphodiesterase III (PDE III) inhibitor.[2][3]
Q2: What is the primary mechanism of action of this compound that leads to proarrhythmia?
This compound and its active metabolite are selective inhibitors of phosphodiesterase III (PDE III).[2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling, including L-type calcium channels and phospholamban.[4] This cascade results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, which can contribute to an arrhythmogenic substrate.[5]
Q3: What specific electrophysiological changes are observed with this compound administration?
Clinical studies in patients with normal ventricular function have demonstrated that intravenous administration of this compound leads to:
-
Significant shortening of the sinus cycle length , resulting in an increased heart rate.[6]
-
Shortening of the AH interval , indicating enhanced atrioventricular (AV) nodal conduction.[6]
-
Shortening of the QRS duration and QT interval. [6]
-
A reduction in both anterograde and retrograde atrioventricular Wenckebach cycle lengths.[6]
It is important to note that while the QT interval shortens, the proarrhythmic risk is not associated with the typical QT prolongation seen with hERG channel blockers. Instead, the increased heart rate, enhanced AV conduction, and positive inotropic effects are the primary drivers of arrhythmia.
Q4: What were the key findings from the major clinical trial on this compound?
The Prospective Randomized this compound Longevity Evaluation (PROFILE) trial was a large-scale study that evaluated the long-term effects of this compound in patients with severe chronic heart failure. The trial was terminated prematurely due to a significant increase in mortality in the this compound-treated group compared to the placebo group.[5] The hazard ratio for all-cause mortality was 1.39, indicating a 39% increased risk of death for patients taking this compound.[5] This increased mortality was paralleled by drug-related increases in heart rate and neurohormonal activation.[5]
Q5: Are there known effects of this compound on specific cardiac ion channels?
Troubleshooting Guides for Experimental Studies
Langendorff-Perfused Heart Preparations
Q: I am observing a high incidence of spontaneous arrhythmias in my control (pre-drug) Langendorff-perfused hearts. What could be the cause and how can I troubleshoot this?
A: Spontaneous arrhythmias in the control period can compromise your experiment. Here are some potential causes and solutions:
-
Hypoxia: Inadequate oxygenation of the perfusate is a common cause.
-
Troubleshooting: Ensure your perfusate is continuously bubbled with 95% O2 / 5% CO2. Check for any leaks in your oxygen supply lines. Verify that the heart is adequately perfused, indicated by a healthy pink color.
-
-
Inadequate Perfusion Pressure: Both too low and too high perfusion pressures can induce arrhythmias.
-
Troubleshooting: For a rat heart, a typical perfusion pressure is 60-80 mmHg. Monitor the perfusion pressure continuously and adjust as needed.
-
-
Electrolyte Imbalance: Incorrect concentrations of ions, particularly potassium and calcium, in your Krebs-Henseleit buffer can lead to instability.
-
Troubleshooting: Double-check the composition of your buffer and ensure all components are accurately weighed and dissolved.
-
-
Temperature Instability: Maintaining a physiological temperature (typically 37°C) is crucial.
-
Troubleshooting: Use a water-jacketed perfusion system and continuously monitor the temperature of the perfusate just before it enters the heart.
-
-
Mechanical Stimulation: Physical irritation of the heart during cannulation or electrode placement can trigger ectopic beats.
-
Troubleshooting: Handle the heart gently during the preparation. Ensure electrodes are securely placed but not causing excessive pressure on the myocardium.
-
Q: I am not observing the expected positive inotropic or chronotropic effect of this compound in my Langendorff preparation. What should I check?
A: Several factors could contribute to a lack of response:
-
Drug Concentration and Stability:
-
Troubleshooting: Verify your calculations for the drug concentration. Ensure that this compound is fully dissolved in the perfusate. Consider the stability of the drug in your buffer over the duration of the experiment.
-
-
Receptor Desensitization: If the heart has been exposed to other catecholamines or sympathomimetic agents, the beta-adrenergic receptors may be desensitized.
-
Troubleshooting: Ensure a sufficient washout period if other drugs were used.
-
-
Heart Viability: The heart's condition may have deteriorated.
-
Troubleshooting: Monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow. A steady decline in these parameters before drug administration indicates a problem with the preparation.
-
-
PDE III Expression Levels: While less likely to be an acute issue, the expression levels of PDE III can vary between different animal strains or models of heart disease.
-
Troubleshooting: Be consistent with the animal model used.
-
Patch-Clamp Electrophysiology
Q: I am having difficulty obtaining a stable giga-ohm seal on isolated cardiomyocytes. What are some common reasons and solutions?
A: Achieving a stable seal is critical for high-quality patch-clamp recordings.
-
Pipette Quality:
-
Troubleshooting: Use freshly pulled, fire-polished pipettes for each cell. Ensure the pipette tip is clean and free of debris.
-
-
Cell Health:
-
Troubleshooting: Use freshly isolated cardiomyocytes. Visually inspect the cells for a healthy, rod-shaped morphology with clear striations. Avoid cells that appear rounded or have blebs on the membrane.
-
-
Solution Cleanliness:
-
Troubleshooting: Filter all your recording solutions (both bath and pipette) to remove any particulate matter.
-
-
Mechanical Vibration:
-
Troubleshooting: Use an anti-vibration table and ensure your setup is free from any sources of mechanical noise.
-
Q: I am observing significant variability in the measured calcium current (ICaL) in response to this compound. How can I reduce this variability?
A: Variability in ion channel recordings is a common challenge.
-
Voltage Control:
-
Troubleshooting: Ensure your voltage-clamp amplifier is properly compensating for series resistance and cell capacitance. Incomplete compensation can lead to errors in the measured current.
-
-
Cell-to-Cell Variability: Cardiomyocytes inherently exhibit some biological variability.
-
Troubleshooting: Increase the number of cells you are recording from to obtain a more robust average response.
-
-
Drug Wash-in/Wash-out:
-
Troubleshooting: Allow sufficient time for the drug to reach a steady-state effect and for it to be completely washed out between applications.
-
-
Rundown of Calcium Channels: L-type calcium channels are known to exhibit "rundown," where the current amplitude decreases over time even in the absence of a drug.
-
Troubleshooting: Include a stable baseline recording period before drug application to assess the rate of rundown. Use an appropriate intracellular solution that helps to minimize rundown (e.g., containing ATP and GTP).
-
Data Presentation
Table 1: Electrophysiological Effects of Intravenous this compound (100 mg over 1 hour) in Patients with Normal Ventricular Function
| Parameter | Baseline (mean ± SD) | Post-Infusion (mean ± SD) | P-value |
| Sinus Cycle Length (ms) | 732 ± 151 | 575 ± 93 | < 0.001 |
| AH Interval (ms) | 110 ± 45 | 71 ± 19 | < 0.01 |
| QRS Duration (ms) | 98 ± 28 | 91 ± 26 | < 0.02 |
| QT Interval (ms) | 373 ± 47 | 337 ± 35 | < 0.001 |
| QTc Interval (ms) | No significant change | No significant change | NS |
| Anterograde AV Wenckebach Cycle Length (ms) | 299 ± 53 | 259 ± 52 | < 0.01 |
| Retrograde VA Wenckebach Cycle Length (ms) | 375 ± 77 | 300 ± 56 | < 0.01 |
| Atrial Effective Refractory Period (ERP) | No change | No change | NS |
| Ventricular Effective Refractory Period (ERP) | No change | No change | NS |
Data adapted from a clinical study on the electrophysiological effects of this compound.[6]
Table 2: Mortality Data from the PROFILE Trial
| Treatment Group | Number of Patients | Number of Deaths | Hazard Ratio (95% CI) | P-value |
| Placebo | 1177 | 192 | 1.00 (Reference) | - |
| This compound (75 or 100 mg/day) | 1177 | 255 | 1.39 (1.15 - 1.67) | 0.0006 |
Data from the primary results of the PROFILE trial after an average of 10 months of follow-up.[5]
Table 3: In Vitro Effects of this compound on Guinea-Pig Cardiac Preparations
| Preparation | Parameter | Effect of this compound |
| Isolated Ventricles | Inotropic Activity | Positive inotropic effect (threshold < 1 x 10-5 M) |
| Working Whole Hearts | Left Ventricular dP/dtmax | Increased |
| Heart Rate | Increased | |
| Cardiac Output | Increased | |
| Stroke Volume | Increased | |
| Ventricular Myocytes | Calcium Inward Current (ICaL) | Increased |
Data summarized from in vitro studies on the cardiac actions of this compound.[2]
Experimental Protocols
1. Langendorff-Perfused Isolated Heart Preparation for Proarrhythmia Assessment
This protocol describes the isolation and perfusion of a rodent heart for the assessment of drug effects on cardiac function and electrophysiology.
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
Heparin (1000 U/mL).
-
Anesthesia (e.g., pentobarbital sodium).
-
Langendorff perfusion system with a water jacket for temperature control, perfusion pump, and pressure transducer.
-
Intraventricular balloon catheter connected to a pressure transducer for measuring LVDP.
-
ECG electrodes.
-
Data acquisition system.
Procedure:
-
Anesthetize the animal and administer heparin intravenously.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Trim away excess tissue.
-
Insert a balloon catheter into the left ventricle and inflate to achieve a stable end-diastolic pressure.
-
Place ECG electrodes on the surface of the heart.
-
Allow the heart to stabilize for a baseline recording period (typically 20-30 minutes).
-
Introduce this compound into the perfusate at the desired concentrations.
-
Record changes in heart rate, LVDP, dP/dtmax, and ECG parameters.
-
Monitor for the occurrence of arrhythmias.
2. Whole-Cell Patch-Clamp for Measuring L-type Calcium Current (ICaL)
This protocol outlines the procedure for measuring ICaL in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes.
-
Extracellular (bath) solution (e.g., Tyrode's solution).
-
Intracellular (pipette) solution containing a cesium-based solution to block potassium currents.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Microforge for fire-polishing pipettes.
Procedure:
-
Isolate ventricular myocytes using an enzymatic digestion protocol.
-
Allow the cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull and fire-polish a patch pipette to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Approach a healthy, rod-shaped myocyte with the pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential that inactivates sodium channels (e.g., -40 mV).
-
Apply a series of depolarizing voltage steps to elicit ICaL.
-
Record the peak inward current at each voltage step.
-
After obtaining a stable baseline recording, apply this compound to the bath solution and record the changes in ICaL.
Mandatory Visualizations
Caption: Signaling pathway of this compound's proarrhythmic effects.
Caption: Experimental workflow for Langendorff-perfused heart studies.
Caption: Logical relationship of this compound's proarrhythmic mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Electrophysiology of phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. In permanent atrial fibrillation, PDE3 reduces force responses to 5‐HT, but PDE3 and PDE4 do not cause the blunting of atrial arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms behind increased mortality with Flosequinan treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms behind the increased mortality observed with Flosequinan treatment.
Frequently Asked Questions (FAQs)
Q1: What was the primary indication for this compound and what were its intended therapeutic effects?
This compound was developed as a direct-acting arteriolar and venous vasodilator for the treatment of chronic congestive heart failure.[1][2][3] Its intended therapeutic effects were to improve hemodynamic parameters by increasing cardiac output and reducing systemic vascular resistance and ventricular filling pressures, thereby alleviating symptoms of heart failure.[1][2][4][5]
Q2: What was the key clinical trial that demonstrated increased mortality with this compound?
The pivotal trial was the PROFILE (Prospective Randomized this compound Longevity Evaluation) trial.[6][7] This long-term study was terminated prematurely by the Data and Safety Monitoring Board due to a statistically significant increase in all-cause mortality in patients receiving this compound compared to placebo.[6]
Q3: What were the main hypotheses for the increased mortality observed with this compound treatment?
The leading hypotheses for the increased mortality associated with long-term this compound treatment include:
-
Neurohormonal Activation: this compound was shown to activate the sympathetic and renin-angiotensin systems, leading to increased plasma norepinephrine and renin activity.[6][8] Chronic activation of these systems is known to be detrimental in heart failure.
-
Positive Inotropic and Chronotropic Effects: The drug exhibited positive inotropic (increased myocardial contractility) and chronotropic (increased heart rate) effects.[6][9] While providing short-term symptomatic relief, these effects increase myocardial oxygen demand and can contribute to disease progression and adverse cardiovascular events.[6]
Q4: Did this compound show any short-term benefits?
Yes, in short-term studies, this compound demonstrated favorable hemodynamic effects, including increased cardiac output and reduced vascular resistance.[1][2] Patients also reported symptomatic improvement in the initial phase of treatment.[6][10] However, these short-term benefits did not translate to long-term safety and efficacy.[6]
Troubleshooting Guides for Experimental Research
Issue: My in-vitro model is not showing the expected vasodilatory effects of this compound.
-
Possible Cause: The mechanism of this compound's vasodilatory action may be complex and not fully recapitulated in all in-vitro models. It is thought to interfere with the inositol-triphosphate/protein kinase C pathway and intracellular calcium handling.[9][10][11]
-
Troubleshooting Steps:
-
Verify Model System: Ensure your model (e.g., isolated blood vessels, cultured smooth muscle cells) is appropriate for studying these pathways.
-
Agonist Selection: The apparent mechanism of this compound's action can differ depending on the vasoconstrictor used. For example, it appears to decrease intracellular calcium in potassium-depolarized muscles but may reverse phenylephrine's calcium-sensitizing action.[11]
-
Metabolite Activity: this compound is metabolized to an active metabolite, BTS 53554, which has a long half-life.[12] Consider whether your experimental system accounts for the activity of this metabolite.
-
Issue: I am observing conflicting results regarding neurohormonal activation in my animal model.
-
Possible Cause: The extent of neurohormonal activation may be dose- and time-dependent.
-
Troubleshooting Steps:
-
Time Course Analysis: Measure neurohormonal markers (e.g., plasma norepinephrine, renin) at multiple time points. Some studies showed significant increases after 10 days of treatment but not immediately after the first dose.[8]
-
Dose-Response Relationship: Investigate if the neurohormonal activation is dependent on the dose of this compound administered. The PROFILE trial used doses of 75 or 100 mg/day.[6]
-
Animal Model Considerations: The specific animal model of heart failure used can influence the baseline level of neurohormonal activation and the response to the drug.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure
| Parameter | Change with this compound | Reference(s) |
| Cardiac Output/Index | Increased | [1][2][4] |
| Systemic Vascular Resistance | Decreased | [1][4][8] |
| Ventricular Filling Pressures | Decreased | [1][4][13] |
| Heart Rate | Increased | [4][6][8] |
| Plasma Norepinephrine | Increased | [8] |
| Plasma Renin Activity | Increased | [8] |
Table 2: Mortality Data from the PROFILE Trial
| Group | Number of Patients | Number of Deaths | Hazard Ratio (95% CI) | p-value | Reference(s) |
| This compound | - | 255 | 1.39 (1.15 - 1.67) | 0.0006 | [6] |
| Placebo | - | 192 | - | - | [6] |
| The total number of patients randomized was 2,354.[6] |
Experimental Protocols
Protocol: Assessment of Hemodynamic Parameters in a Canine Model of Heart Failure
-
Animal Model: Induce heart failure in adult mongrel dogs via rapid ventricular pacing.
-
Instrumentation: Under anesthesia, implant catheters to measure left ventricular pressure, aortic pressure, right atrial pressure, and pulmonary artery pressure. Place a flow probe around the ascending aorta to measure cardiac output.
-
Drug Administration: Administer this compound or placebo orally at a clinically relevant dose.
-
Measurements: Record hemodynamic parameters at baseline and at regular intervals post-administration.
-
Data Analysis: Calculate derived parameters such as systemic vascular resistance and cardiac index. Compare changes from baseline between the this compound and placebo groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's vasodilatory action.
Caption: Logical workflow of the PROFILE clinical trial.
References
- 1. Central and regional hemodynamic effects of this compound for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in heart failure: acute haemodynamic and longer term symptomatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dtb.bmj.com [dtb.bmj.com]
- 4. Sustained hemodynamic response to this compound in patients with heart failure receiving angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound in patients with acute-onset heart failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term vasodilator treatment with this compound does not lead to hemodynamic tolerance or neurohormonal activation in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute and long-term effects of this compound in patients with chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Drug-drug interactions of Flosequinan with other cardiovascular agents
Welcome to the Technical Support Center for Flosequinan. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the drug-drug interactions of this compound with other cardiovascular agents.
Disclaimer: this compound was withdrawn from the market due to an increased risk of mortality in patients with chronic heart failure.[1] This information is for research and informational purposes only and is not intended to guide clinical practice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quinolone derivative that acts as an arteriolar and venous vasodilator.[2] Its mechanism is thought to involve the modulation of intracellular calcium handling.[3] It also exhibits some positive inotropic effects, likely through the inhibition of phosphodiesterase III (PDE III), leading to increased cyclic AMP levels.
Q2: Has a pharmacokinetic interaction been observed between this compound and Digoxin?
No statistically significant pharmacokinetic interaction was observed when this compound and digoxin were co-administered to healthy volunteers. The pharmacokinetic parameters for this compound, its primary metabolite (BTS 53554), and digoxin remained largely unchanged.[4] However, it is worth noting that the confidence intervals for these findings were relatively wide.[4]
Q3: What are the pharmacodynamic effects of co-administering this compound and Digoxin?
In a study with healthy volunteers, the concomitant administration of this compound and digoxin resulted in a significant 10% reduction in overall diastolic blood pressure compared to this compound alone.[4] There were no significant effects on systolic blood pressure or overall heart rate, although pre-dose heart rate was observed to increase by 6% during combined therapy compared to digoxin alone.[4]
Q4: Are there any known interactions between this compound and diuretics (e.g., furosemide)?
Q5: What is the nature of the interaction between this compound and ACE inhibitors (e.g., captopril, enalapril)?
Studies have evaluated the hemodynamic effects of adding this compound to ACE inhibitor therapy. In patients with severe heart failure already receiving captopril, the addition of this compound resulted in significant short-term and long-term reductions in mean arterial, right atrial, and left ventricular filling pressures, along with an increase in cardiac index.[6] A comparative study with enalapril in patients with chronic heart failure showed that both drugs had similar efficacy in improving exercise capacity and symptoms.[9]
Q6: Is there an interaction between this compound and beta-blockers (e.g., propranolol)?
A study in healthy volunteers comparing the effects of this compound and propranolol during sub-maximal exercise found that exercise heart rates were 7% higher with this compound compared to placebo.[10] In contrast, propranolol decreased exercise heart rate by 25%.[10] This suggests an opposing effect on heart rate during exercise.
Q7: Has the interaction between this compound and warfarin been studied?
There is a lack of specific clinical or pharmacokinetic studies investigating the drug-drug interaction between this compound and warfarin. As this compound is a quinolone derivative, and some fluoroquinolone antibiotics are known to interact with warfarin by inhibiting its metabolism through the cytochrome P450 system, a potential for interaction exists.[3][11] However, without direct evidence, this remains a theoretical concern. Researchers should exercise caution and consider enhanced monitoring of coagulation parameters if co-administration is contemplated in a research setting.
Q8: Why was this compound withdrawn from the market?
This compound was withdrawn from the market after the Prospective Randomized this compound Longevity Evaluation (PROFILE) trial was terminated early.[1] The trial showed a significant increase in mortality in patients with severe chronic heart failure receiving this compound (75 mg or 100 mg daily) compared to placebo.[1] An increased risk of disease progression, associated with drug-related increases in heart rate and neurohormonal activation, was also observed.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in blood pressure during co-administration with other cardiovascular agents. | Additive or synergistic hypotensive effects. | - Review the dosing of all co-administered vasodilators, diuretics, and ACE inhibitors.- In a research context, consider dose reduction or staggered administration.- Monitor blood pressure closely after initiation or dose adjustment of any concomitant cardiovascular medication. |
| Significant increase in heart rate. | This compound is known to cause a modest increase in heart rate. This effect may be more pronounced when administered with other drugs that also increase heart rate or in the absence of beta-blockade. | - If clinically significant in an experimental setting, re-evaluate the experimental protocol.- Consider the potential for opposing effects if co-administered with heart rate-lowering agents like beta-blockers. |
| Altered anticoagulant effect when theoretically co-administered with warfarin. | Potential for metabolic inhibition of warfarin via CYP450 pathways by the quinolone structure of this compound. | - No clinical data exists. In a preclinical research setting, implement rigorous monitoring of prothrombin time (PT) and International Normalized Ratio (INR).- Investigate the metabolic pathways of this compound and its potential for CYP450 enzyme inhibition in vitro before proceeding with in vivo studies. |
| Discrepancy in pharmacokinetic results in heart failure models compared to healthy models. | Altered drug kinetics in the presence of heart failure, potentially due to changes in hepatic blood flow, can affect the metabolism and clearance of this compound and its active metabolite.[10] | - Establish baseline pharmacokinetic profiles in the specific disease model being used.- Be aware that the half-life of this compound and its metabolite may be prolonged in heart failure, potentially leading to accumulation.[10] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Digoxin Co-administration in Healthy Volunteers [4]
| Parameter | This compound (Alone) | This compound (with Digoxin) | Digoxin (Alone) | Digoxin (with this compound) |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| t½ (h) | Data not specified | Data not specified | Data not specified | Data not specified |
| Statistical Significance | - | No significant difference | - | No significant difference |
Note: The study concluded no statistically significant differences were observed for any of the pharmacokinetic parameters for this compound, its major metabolite, or digoxin when administered alone or concomitantly.[4]
Table 2: Hemodynamic Effects of Adding this compound to Captopril Therapy in Patients with Severe Heart Failure [6]
| Hemodynamic Parameter | Baseline (on Captopril) | Short-term this compound | Change | p-value |
| Mean Arterial Pressure (mmHg) | Data not specified | Data not specified | ↓ 6.4 ± 1.1 | < 0.001 |
| Right Atrial Pressure (mmHg) | Data not specified | Data not specified | ↓ 3.8 ± 0.5 | < 0.001 |
| Left Ventricular Filling Pressure (mmHg) | Data not specified | Data not specified | ↓ 7.3 ± 0.7 | < 0.001 |
| Cardiac Index (L/min/m²) | Data not specified | Data not specified | ↑ 0.5 ± 0.1 | < 0.001 |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | Data not specified | Data not specified | ↓ 616 ± 105 | < 0.001 |
| Heart Rate (beats/min) | Data not specified | Data not specified | ↑ 4 ± 1 | < 0.001 |
Table 3: Comparative Effects of this compound and Propranolol on Exercise Heart Rate in Healthy Volunteers [10]
| Treatment | Change in Exercise Heart Rate vs. Placebo | p-value |
| This compound | ↑ 7% (+9.2 beats/min) | < 0.05 |
| Propranolol | ↓ 25% (-35 beats/min) | < 0.05 |
Experimental Protocols
Protocol 1: this compound and Digoxin Interaction Study [4]
-
Study Design: A 4-day, open-label, lead-in phase followed by a 24-day open interaction phase in 12 healthy volunteers.
-
Dosing Regimen:
-
This compound Lead-in (Days 1-4): 100 mg this compound on day 1, followed by 50 mg daily for the next 3 days.
-
Digoxin Alone (Days 1-7 of interaction phase): 0.75 mg daily for the first 3 days, then 0.5 mg daily for the next 4 days to establish steady-state.
-
Combination Therapy (Days 8-22): 100 mg this compound on day 8, then 50 mg daily for the next 14 days, with 0.5 mg digoxin daily.
-
Digoxin Washout (Days 23-25): 0.5 mg digoxin daily.
-
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the pharmacokinetic parameters of this compound, its metabolite, and digoxin.
-
Pharmacodynamic Assessments: Blood pressure and heart rate were monitored throughout the study.
Protocol 2: Addition of this compound to Captopril Therapy Study [6]
-
Study Population: 47 patients with severe heart failure already receiving captopril therapy.
-
Study Design: Evaluation of short-term and long-term (8 weeks) hemodynamic effects.
-
Hemodynamic Measurements: Right heart catheterization (Swan-Ganz) was used to measure mean arterial pressure, right atrial pressure, left ventricular filling pressure, cardiac index, and systemic vascular resistance.
-
Data Collection: Measurements were taken at baseline (on captopril alone) and after short-term and long-term administration of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound's dual mechanism of action.
Caption: General experimental workflow for a clinical trial assessing drug interactions.
Caption: Theoretical basis for a potential this compound-Warfarin interaction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug interactions with warfarin: what clinicians need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of concurrent administration of this compound and digoxin on the pharmacokinetics of each drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic vasodilator therapy with this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can further benefit be achieved by adding this compound to patients with congestive heart failure who remain symptomatic on diuretic, digoxin, and an angiotensin converting enzyme inhibitor? Results of the this compound-ACE inhibitor trial (FACET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a third agent for the treatment of hypertension: a placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absence of an effect of levofloxacin on warfarin pharmacokinetics and anticoagulation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Flosequinan Off-Target Effects: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Flosequinan in cellular models. The information is intended to assist researchers in designing, executing, and interpreting experiments related to the off-target pharmacology of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound in cellular models?
A1: The primary off-target effects of this compound reported in cellular models involve the inhibition of phosphodiesterases (PDEs) and interference with the inositol triphosphate (IP3) and protein kinase C (PKC) signaling pathway.[1][2] Some studies suggest that this compound and its metabolite, BTS 53,554, are non-selective inhibitors of PDE isoenzymes.[1] However, the concentrations required for inhibition are relatively high compared to its clinically effective plasma concentration, leading some researchers to question the physiological relevance of this off-target effect.[1]
Q2: Is there a comprehensive off-target screening profile available for this compound?
A2: Publicly available, comprehensive off-target screening data for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels is limited. The primary focus of published research has been on its vasodilatory and inotropic effects, with off-target investigations centered on PDEs and related signaling pathways. For novel research, it is recommended to perform a broad off-target screening using commercially available services.
Q3: How does this compound affect intracellular calcium concentration?
A3: this compound's mechanism of action appears to involve the modulation of intracellular calcium handling.[3] In vascular smooth muscle, it has been shown to relax depolarization-mediated contractions by decreasing intracellular calcium concentration ([Ca2+]i).[4] It also appears to reverse the calcium-sensitizing action of agents like phenylephrine.[4]
Q4: What is the proposed mechanism for this compound's interference with the IP3/PKC pathway?
A4: In rat aorta, this compound has been observed to inhibit the endothelin-1-induced increases in both inositol 1,4,5-trisphosphate (IP3) levels and particulate protein kinase C (PKC) activity. This effect occurs without altering cyclic GMP or cyclic AMP levels, suggesting that this compound may inhibit the signal transduction between the endothelin-1 receptor and the hydrolysis of phosphatidylinositol 4,5-bisphosphate, possibly at the level of a G-protein.
Quantitative Data Summary
The following tables summarize the available quantitative data on the off-target effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound and its Metabolite against Phosphodiesterase (PDE) Isoenzymes
| Compound | Tissue Source | PDE Isoenzyme Peak | IC50 (µM) |
| This compound | Guinea-Pig Cardiac Muscle | Peak I | >1000 |
| Peak II | >1000 | ||
| Peak III | 660 | ||
| This compound | Guinea-Pig Vascular Smooth Muscle | Peak I | >1000 |
| Peak II | >1000 | ||
| Peak III | 230 | ||
| BTS 53,554 | Guinea-Pig Cardiac Muscle | Peak I | >1000 |
| Peak II | >1000 | ||
| Peak III | >1000 | ||
| BTS 53,554 | Guinea-Pig Vascular Smooth Muscle | Peak I | >1000 |
| Peak II | >1000 | ||
| Peak III | 430 |
Data from Frodsham et al., 1992.[1]
Experimental Protocols & Troubleshooting Guides
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of different PDE isoenzymes.
Detailed Methodology:
-
Preparation of Tissue Homogenates:
-
Excise cardiac or vascular smooth muscle tissue from guinea pigs in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the pellet in a suitable buffer for PDE activity measurement.
-
-
Separation of PDE Isoenzymes by DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-cellulose column with the appropriate starting buffer.
-
Apply the tissue supernatant to the column.
-
Elute the PDE isoenzymes using a linear gradient of increasing salt concentration (e.g., sodium acetate).
-
Collect fractions and assay each for PDE activity to identify the different isoenzyme peaks (Peak I, II, and III).
-
-
PDE Activity Assay:
-
The assay mixture should contain a buffer (e.g., Tris-HCl), MgCl2, a radiolabeled cyclic nucleotide substrate (e.g., [3H]cAMP or [3H]cGMP), and the PDE fraction.
-
Add varying concentrations of this compound or its metabolite to the assay mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by boiling or adding a stop solution.
-
Convert the resulting radiolabeled 5'-monophosphate to the corresponding nucleoside using a nucleotidase (e.g., snake venom).
-
Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.
-
Quantify the radioactivity of the product by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PDE activity) from the resulting dose-response curve.
-
Troubleshooting Guide: PDE Inhibition Assay
| Issue | Possible Cause | Recommended Solution |
| High background signal | Incomplete separation of product from substrate. | Optimize the ion-exchange chromatography step. Ensure the column is properly packed and equilibrated. Use a fresh batch of resin. |
| Contamination of reagents with PDEs or nucleotidases. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment. | |
| Low signal or no PDE activity | Inactive enzyme. | Prepare fresh tissue homogenates. Avoid repeated freeze-thaw cycles of enzyme preparations. Ensure proper storage conditions (-80°C). |
| Suboptimal assay conditions. | Optimize pH, temperature, and incubation time. Titrate the amount of enzyme used in the assay. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize variability. |
| Inhomogeneous enzyme preparation. | Ensure the enzyme solution is well-mixed before aliquoting. | |
| Inconsistent IC50 values | Instability of the test compound. | Prepare fresh stock solutions of this compound for each experiment. Protect from light if necessary. |
| Assay conditions not at steady-state. | Ensure the reaction is in the linear range with respect to time and enzyme concentration. |
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To assess the effect of this compound on intracellular calcium mobilization in vascular smooth muscle cells.
Detailed Methodology:
-
Cell Culture and Loading with Calcium Indicator:
-
Culture vascular smooth muscle cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the coverslip or plate in a fluorescence spectrophotometer or a fluorescence plate reader equipped for ratiometric measurements (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
-
Record baseline fluorescence for a few minutes.
-
Add this compound at the desired concentration and continue recording to observe its effect on basal [Ca2+]i.
-
To assess the effect on agonist-induced calcium release, add an agonist (e.g., phenylephrine or endothelin-1) after pre-incubation with this compound and record the change in fluorescence.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence intensity relative to the baseline fluorescence (F/F0).
-
Compare the calcium response in the presence and absence of this compound to determine its effect.
-
Troubleshooting Guide: Intracellular Calcium Measurement
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence signal | Inefficient dye loading. | Optimize dye concentration and loading time. Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid dye solubilization. |
| Cell death. | Use a lower concentration of the dye or reduce the loading time. Check cell viability before and after the experiment. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Wash the cells thoroughly after loading. |
| Autofluorescence from the compound or media. | Run a control with the compound in cell-free media to check for autofluorescence. | |
| No response to agonist | Receptor desensitization. | Avoid prolonged exposure to low concentrations of the agonist before the experiment. |
| Inactive agonist. | Use a fresh stock of the agonist. | |
| Rapid signal decay | Dye leakage or photobleaching. | Reduce the intensity and duration of excitation light. Use an anti-fading agent if possible. |
Signaling Pathways and Experimental Workflows
Proposed Off-Target Signaling of this compound
Caption: Proposed off-target signaling pathways of this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: General experimental workflow for investigating this compound's off-target effects.
References
- 1. This compound, a vasodilator with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Tachycardic Effects of Flosequinan in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the tachycardic effects of flosequinan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced tachycardia?
A1: this compound's tachycardic effect is primarily a direct positive chronotropic effect on the heart, rather than a reflex response to its vasodilatory action.[1] The underlying mechanism is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This elevation in cAMP mimics the effects of beta-adrenergic stimulation in pacemaker cells, leading to an increased heart rate.
Q2: In which experimental models has the tachycardic effect of this compound been demonstrated?
A2: The positive chronotropic and inotropic effects of this compound have been observed in various in vitro and in vivo models, including:
-
Guinea-pig isolated ventricles and working whole hearts.[2][3]
-
Isolated ferret papillary muscles.[4]
-
Anesthetized open-chest dogs.[4]
-
Human clinical trials have also documented increases in heart rate following this compound administration.[5][6]
Q3: Is the tachycardic effect of this compound dose-dependent?
A3: Yes, studies have indicated that the positive inotropic and chronotropic effects of this compound are dose-dependent. For instance, in isolated ferret papillary muscles, this compound increased tension development in a concentration-dependent manner.[4] Similarly, dose-dependent inotropic effects were observed in anesthetized dogs.[4]
Troubleshooting Guides
Issue 1: No observable tachycardic response to this compound in an isolated heart preparation (e.g., Langendorff).
-
Possible Cause 1: Inadequate Drug Concentration.
-
Solution: Ensure that the concentration of this compound in the perfusate is within the effective range. The threshold concentration for its inotropic effect in guinea-pig isolated ventricles is less than 1 x 10-5 M.[2] Prepare a fresh stock solution and verify its concentration.
-
-
Possible Cause 2: Degraded this compound Solution.
-
Solution: this compound solutions should be prepared fresh for each experiment. Assess the stability of the compound in your chosen solvent and perfusate buffer.
-
-
Possible Cause 3: Species-Specific Differences.
-
Solution: The potency of this compound's positive inotropic effects can be species-dependent.[1] If you are using a model other than those reported in the literature (e.g., guinea pig, ferret, dog), the required concentration to elicit a response may differ. Consider performing a wider range of dose-response experiments.
-
-
Possible Cause 4: Suboptimal Health of the Isolated Heart Preparation.
-
Solution: A deteriorating heart preparation may not respond appropriately to pharmacological stimuli. Ensure that the heart is properly cannulated, perfused at a constant flow or pressure, and that the perfusate is adequately oxygenated and maintained at a physiological temperature. Monitor baseline heart rate and contractile function to ensure stability before drug administration.
-
Issue 2: Difficulty in differentiating between a direct chronotropic effect and reflex tachycardia in an in vivo experiment.
-
Possible Cause: Confounding autonomic reflexes.
-
Solution: To isolate the direct cardiac effects of this compound from autonomic reflexes, pretreat the animal with autonomic blocking agents. This can be achieved through a combination of a beta-blocker (e.g., propranolol) and a muscarinic antagonist (e.g., atropine).[4] This will block the baroreflex-mediated changes in heart rate that may occur in response to this compound-induced vasodilation.
-
Issue 3: Variability in the magnitude of the tachycardic response between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions.
-
Solution: Standardize all experimental parameters, including temperature, pH, and oxygenation of the perfusate, as well as the surgical procedure for isolating the heart.
-
-
Possible Cause 2: Differences in Animal Strain, Age, or Health Status.
-
Solution: Use animals of the same strain, age, and health status for all experiments to minimize biological variability.
-
-
Possible Cause 3: Inaccurate Drug Preparation.
-
Solution: Implement a strict protocol for the preparation of this compound solutions to ensure consistent concentrations across all experiments.
-
Data Presentation
Table 1: Effect of this compound on Heart Rate in Different Experimental Models
| Experimental Model | This compound Concentration/Dose | Observed Effect on Heart Rate | Reference |
| Guinea-Pig Working Whole Hearts | Not specified | Increase in heart rate | [2] |
| Anesthetized Open-Chest Dogs | 1.875 mg/kg, i.v. | 14 ± 2% increase | [4] |
| Human (Chronic Heart Failure) | 100 mg/day (long-term) | Progressive increase in resting heart rate | [7] |
| Human (Severe Chronic Heart Failure) | 75 or 100 mg/day | Drug-related increases in heart rate | [5] |
Experimental Protocols
Protocol 1: Investigating the Chronotropic Effects of this compound in an Isolated Langendorff-Perfused Guinea Pig Heart
-
Animal Preparation: Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. Monitor heart rate and coronary flow to ensure stability.
-
Drug Administration: Introduce this compound into the perfusate at increasing concentrations (e.g., 10-7 M to 10-4 M). Allow for a sufficient equilibration period at each concentration.
-
Data Acquisition: Continuously record heart rate using an ECG or a pressure transducer connected to a data acquisition system.
-
Data Analysis: Plot the change in heart rate as a function of this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
Caption: Experimental workflow for assessing this compound's chronotropic effects.
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive inotropic and hemodynamic properties of this compound, a new vasodilator, and a sulfone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on submaximal exercise in patients with chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility and stability issues of Flosequinan in vitro
Welcome to the technical support center for flosequinan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a quinolone derivative that functions as a positive inotropic agent and a vasodilator.[1][2] Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE III, this compound leads to an increase in intracellular cAMP levels. This rise in cAMP mediates a positive inotropic effect in cardiac muscle and smooth muscle relaxation in blood vessels.[1]
Q2: I am observing precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous-based cell culture media is a common issue likely due to its limited aqueous solubility. While the predicted water solubility is 7.25 mg/mL, the actual solubility in complex media containing salts and proteins can be lower. It is also possible that the final concentration of the solvent used to dissolve this compound (e.g., DMSO, ethanol) in the media is too high, causing the compound to crash out of solution.
Q3: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A general guideline is to start with a 10 mM stock solution. It is crucial to ensure the compound is fully dissolved before further dilution into your aqueous experimental medium.
Q4: What is the main metabolite of this compound and is it active?
The major and active metabolite of this compound is BTS 53554.[1][4] This metabolite is also a selective inhibitor of PDE III and contributes to the overall pharmacological effect of this compound.[1] Researchers should be aware that during in vitro experiments with certain cell types (e.g., hepatocytes), this compound may be metabolized to BTS 53554, which could influence the experimental outcome.
Q5: Are there any known stability issues with this compound under typical in vitro conditions?
While specific degradation kinetics for this compound in cell culture media are not extensively published, as a quinolone derivative, it may be susceptible to degradation under certain conditions. Factors that can influence the stability of compounds in solution include pH, light exposure, and temperature. It is advisable to prepare fresh dilutions of this compound for each experiment and to protect stock solutions from light.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the cell culture media after adding this compound.
-
Inconsistent or lower-than-expected biological activity in a dose-dependent manner.
Possible Causes:
-
This compound concentration exceeds its solubility limit in the final culture medium.
-
The concentration of the organic solvent from the stock solution is too high in the final medium, causing the compound to precipitate.
-
Interaction with components of the cell culture medium (e.g., proteins in fetal bovine serum).
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO or ethanol to minimize the volume added to the culture medium.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the desired final concentration. Add the diluted compound dropwise while gently vortexing the medium to facilitate mixing.
-
Solubility Testing: Before conducting your experiment, perform a simple solubility test. Add the highest intended concentration of this compound to your cell culture medium and visually inspect for precipitation after a short incubation period.
-
Consider Co-solvents: For challenging solubility issues, the use of pharmaceutically acceptable co-solvents or solubilizing agents may be explored, although their effects on the experimental model must be carefully validated.
Issue 2: Inconsistent Experimental Results and Suspected Degradation
Symptoms:
-
High variability between replicate experiments.
-
Loss of biological activity over the duration of a long-term experiment.
Possible Causes:
-
Degradation of this compound in the aqueous culture medium over time.
-
pH shifts in the culture medium affecting compound stability.
-
Photodegradation from exposure to light.
Solutions:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Control for Incubation Time: For time-course experiments, consider the stability of this compound in your medium. It may be necessary to replenish the compound with fresh medium at regular intervals.
-
pH Monitoring: Ensure the pH of your culture medium is stable throughout the experiment, as significant shifts can affect the stability of many small molecules.
-
Light Protection: Protect this compound stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil.
-
Stability Assessment: If significant stability issues are suspected, a simple stability study can be performed. Incubate this compound in your experimental medium under the same conditions as your assay (e.g., 37°C, 5% CO2) for different durations. Measure the remaining concentration of the parent compound at each time point using a suitable analytical method like HPLC.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Predicted/Experimental | Solubility | Source |
| Water | Predicted | 7.25 mg/mL | DrugBank |
| DMSO | Inferred (based on common practice for similar compounds) | High | General Knowledge |
| Ethanol | Inferred (based on common practice for similar compounds) | Moderate to High | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 239.27 g/mol . For 1 mL of a 10 mM solution, you will need 2.39 mg of this compound.
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes or 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes or wells of a 96-well plate.
-
Immediately take a "time zero" sample and store it at -80°C for later analysis.
-
Incubate the remaining samples under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect samples and immediately store them at -80°C.
-
Once all samples are collected, thaw them and analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a percentage of the time zero concentration versus time to determine the degradation profile.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a PDE III inhibitor.
Caption: Workflow for addressing this compound solubility issues.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic profile of this compound in patients with compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Contradictions: A Technical Support Guide to Early Flosequinan Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the conflicting results observed in the early clinical trials of Flosequinan. By presenting quantitative data in a clear format, detailing experimental protocols, and offering troubleshooting guidance, this document aims to equip researchers with the necessary information to interpret these historical findings and inform future drug development strategies.
Frequently Asked Questions (FAQs)
Q1: What was the primary conflict in the early clinical trial results for this compound?
A1: The central conflict in the early clinical trials of this compound was the observation of short-term hemodynamic and symptomatic benefits in patients with chronic heart failure, contrasted with a long-term increase in mortality. Notably, the REFLECT study demonstrated improvements in exercise tolerance, while the PROFILE trial was terminated early due to a significantly higher number of deaths in the this compound group compared to the placebo group.[1][2]
Q2: What were the proposed mechanisms of action for this compound?
A2: this compound was primarily investigated as a vasodilator. Two main mechanisms of action were proposed:
-
Inhibition of the inositol-triphosphate/protein kinase C (IP3/PKC) pathway: This was suggested as a primary mechanism for its vasodilator effects.[2] this compound was shown to relax vascular smooth muscle by interfering with this signaling cascade.
-
Phosphodiesterase (PDE) inhibition: Some studies suggested that this compound and its metabolite could act as PDE III inhibitors, leading to increased intracellular cyclic AMP (cAMP) and consequently, positive inotropic and vasodilatory effects. However, the significance of this mechanism at clinically relevant concentrations has been questioned.
Q3: Why might the short-term benefits not have translated to long-term survival?
A3: Several hypotheses have been proposed to explain this discrepancy:
-
Neurohormonal activation: Despite its vasodilatory effects, this compound was found to activate neurohormonal systems.[1] This chronic activation could have offset the initial hemodynamic benefits and contributed to adverse cardiac remodeling and increased mortality.
-
Pro-arrhythmic effects: The increase in intracellular cAMP due to potential PDE inhibition can be pro-arrhythmic, which may have contributed to the increased mortality observed in the PROFILE trial.
-
Positive inotropic and chronotropic effects: The drug's positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, while potentially beneficial in the short term, could have increased myocardial oxygen demand and stress on the failing heart over the long term.[1]
Data Presentation: Summary of Key Clinical Trial Results
The conflicting outcomes of early this compound trials are best understood by comparing their quantitative results directly.
Table 1: Hemodynamic and Efficacy Outcomes from Early this compound Clinical Trials
| Parameter | REFLECT Study | Aute and Long-Term Effects Study |
| Primary Outcome | Change in maximal treadmill exercise time | Hemodynamic effects and exercise capacity |
| Treatment Duration | 12 weeks | 6 weeks |
| Dosage | 100 mg once daily | 100 mg once daily |
| Change in Exercise Time | +96 seconds (this compound) vs. +47 seconds (Placebo) | Enhanced at 2, 4, and 6 weeks |
| Change in Max O2 Consumption | +1.7 ml/kg/min (this compound) vs. +0.6 ml/kg/min (Placebo) | Not Reported |
| Symptomatic Improvement | 55% (this compound) vs. 36% (Placebo) | Not Reported |
| Hemodynamic Effects | Not the primary focus | Reduced right atrial, pulmonary artery, and pulmonary artery wedge pressures |
Data sourced from the REFLECT study and a study on the acute and long-term effects of this compound.[2][3]
Table 2: Mortality Data from the PROFILE Trial
| Group | Number of Patients | Number of Deaths | Hazard Ratio (95% CI) | p-value |
| This compound | 1177 | 255 | 1.39 (1.15 to 1.67) | 0.0006 |
| Placebo | 1177 | 192 |
The PROFILE trial was terminated early due to a significant increase in mortality in the this compound group. Data reflects an average follow-up of 10 months.[1]
Table 3: Adverse Events Reported in Early this compound Clinical Trials
| Adverse Event | This compound Group (Frequency) | Placebo Group (Frequency) |
| Worsening Heart Failure | Fewer patients requiring changes in medication or withdrawal from the study (p=0.07 in REFLECT) | More patients requiring changes in medication or withdrawal from the study |
| Tachycardia | Minimized by a run-in period in the PROFILE trial | Not explicitly reported |
| Death | 7 deaths in REFLECT; 255 deaths in PROFILE | 2 deaths in REFLECT; 192 deaths in PROFILE |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of clinical trial data. Below are methodologies for key experiments conducted in the this compound trials.
Methodology 1: Invasive Hemodynamic Monitoring
Objective: To directly measure cardiovascular pressures and cardiac output to assess the immediate pharmacodynamic effects of this compound.
Procedure:
-
Catheter Insertion: A pulmonary artery catheter (Swan-Ganz catheter) is inserted into a large central vein (e.g., internal jugular, subclavian, or femoral vein) under sterile conditions.[4][5]
-
Catheter Advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery. The position is confirmed by observing characteristic pressure waveforms on the monitor.[4]
-
Pressure Measurements: The following pressures are continuously recorded:
-
Right Atrial Pressure (RAP) or Central Venous Pressure (CVP)
-
Right Ventricular Pressure (RVP)
-
Pulmonary Artery Pressure (PAP)
-
Pulmonary Capillary Wedge Pressure (PCWP) - obtained by inflating the balloon at the catheter tip.[6]
-
-
Cardiac Output (CO) Measurement: Cardiac output is typically determined using the thermodilution method. A known volume of cold saline is injected into the right atrium, and the change in blood temperature is measured by a thermistor at the catheter tip in the pulmonary artery.
-
Calculated Parameters: Systemic Vascular Resistance (SVR) and Pulmonary Vascular Resistance (PVR) are calculated using the measured pressures and cardiac output.
-
Data Acquisition: Hemodynamic parameters are recorded at baseline before drug administration and at specified time points after dosing.
Methodology 2: Cardiopulmonary Exercise Testing (CPET)
Objective: To objectively measure a patient's exercise capacity and assess the effect of this compound on functional status.
Procedure:
-
Patient Preparation: Patients should wear comfortable clothing and shoes suitable for exercise. They should be instructed to avoid food, caffeine, and smoking for at least 3 hours before the test.[7] Medications should be taken as usual unless otherwise specified by the protocol.
-
Equipment Setup:
-
A calibrated cycle ergometer or treadmill is used.
-
A 12-lead electrocardiogram (ECG) is attached to monitor heart rate and rhythm.
-
A blood pressure cuff is placed on the arm for periodic measurements.
-
A mouthpiece and nose clip are fitted for the collection of expired gases. This is connected to a gas analyzer to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).[7][8]
-
A pulse oximeter is placed on a finger to monitor oxygen saturation.
-
-
Resting Measurements: Baseline ECG, blood pressure, heart rate, and respiratory gas exchange are recorded while the patient is at rest.
-
Exercise Protocol:
-
A standardized, incremental exercise protocol is initiated (e.g., Bruce protocol for treadmill or a ramp protocol for cycle ergometer). The workload is gradually increased until the patient reaches their symptom-limited maximum.[9]
-
During exercise, ECG, blood pressure, and symptoms (e.g., dyspnea, fatigue) are continuously monitored.
-
-
Data Collection: Key parameters recorded include:
-
Maximal oxygen consumption (Peak VO2)
-
Total exercise duration
-
Anaerobic threshold
-
Heart rate and blood pressure response
-
ECG changes
-
-
Recovery Phase: After exercise termination, the patient is monitored for at least 5-10 minutes to observe recovery of heart rate, blood pressure, and ECG.[8]
Troubleshooting Guides
Issue 1: Discrepancy between Hemodynamic Improvement and Long-Term Outcomes
-
Possible Cause: The measured hemodynamic parameters (e.g., CO, PCWP) may not fully capture the long-term physiological stress induced by the drug.
-
Troubleshooting/Consideration:
-
Measure Neurohormonal Markers: In your experiments, consider measuring plasma renin activity, norepinephrine, and other markers of neurohormonal activation to assess the off-target effects of your compound.
-
Long-term Animal Models: Utilize chronic heart failure animal models to evaluate the long-term effects of the drug on cardiac remodeling, fibrosis, and arrhythmogenesis, in addition to acute hemodynamic changes.
-
Assess Myocardial Energetics: Investigate the impact of the compound on myocardial oxygen consumption and efficiency. A drug that improves hemodynamics at the cost of significantly increased energy demand may be detrimental in the long run.
-
Issue 2: Variability in Exercise Tolerance Test Results
-
Possible Cause: Patient motivation, investigator encouragement, and variations in the testing protocol can all contribute to variability in exercise test results.
-
Troubleshooting/Consideration:
-
Standardized Protocol: Ensure a strict, standardized exercise protocol is used for all subjects.
-
Blinding: Maintain proper blinding of both the patient and the investigator conducting the test to minimize bias.
-
Familiarization Session: Conduct a familiarization or practice exercise test before the baseline measurement to reduce learning effects.
-
Objective Endpoints: Rely on objective measures such as peak VO2 and anaerobic threshold in addition to total exercise time.
-
Issue 3: Unexpected Adverse Events in Later Stage Trials
-
Possible Cause: Short-term studies may not be sufficiently powered or long enough to detect rare but serious adverse events.
-
Troubleshooting/Consideration:
-
Comprehensive Preclinical Safety Pharmacology: Conduct thorough preclinical safety studies, including assessments of pro-arrhythmic potential (e.g., hERG channel assays, telemetry in large animals).
-
Dose-Ranging Studies: Carefully designed dose-ranging studies in early clinical phases can help identify the optimal therapeutic window and potential dose-related toxicities.
-
Long-Term Extension Studies: Consider incorporating long-term extension studies in your clinical development plan to gather more extensive safety data.
-
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound, illustrating its primary vasodilatory action via inhibition of the IP3 pathway and its potential secondary positive inotropic effect through PDE3 inhibition.
Caption: Experimental workflow for invasive hemodynamic monitoring in a clinical trial setting.
References
- 1. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and long-term effects of this compound in patients with chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structured Content [mydoctor.kaiserpermanente.org]
- 5. narayanahealth.org [narayanahealth.org]
- 6. Invasive hemodynamic monitoring (Chapter 23) - Core Topics in Cardiac Anesthesia [cambridge.org]
- 7. library.oumedicine.com [library.oumedicine.com]
- 8. cardiology.weillcornell.org [cardiology.weillcornell.org]
- 9. Practical guide to cardiopulmonary exercise testing in adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Adverse Cardiovascular Effects of Flosequinan Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with Flosequinan and its analogs. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at mitigating the adverse cardiovascular effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse cardiovascular effects associated with this compound and its analogs?
A1: The primary adverse cardiovascular effects are a direct positive chronotropic (increased heart rate) and inotropic (increased contractility) effect, which can lead to tachycardia and an overall increase in myocardial oxygen demand.[1][2] Long-term administration has been associated with increased mortality in heart failure patients, likely due to these effects and the accompanying neurohormonal activation.[1]
Q2: What is the known mechanism of action of this compound that leads to both therapeutic and adverse effects?
A2: this compound and its active metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III (PDE3).[3] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various substrates, including L-type calcium channels, leading to increased calcium influx and enhanced contractility. The rise in cAMP is also responsible for the increase in heart rate. In vascular smooth muscle, PDE3 inhibition leads to vasodilation.[3]
Q3: Are there any known analogs of this compound with a potentially improved cardiovascular profile?
A3: The primary reported active metabolite of this compound is BTS 53554. In in-vitro studies, BTS 53554 was found to be approximately half as potent as this compound in its positive inotropic effects.[3] The development of other analogs has been limited due to the withdrawal of this compound from the market. However, structure-activity relationship (SAR) studies on quinolone-based compounds suggest that modifications to the quinolone core can modulate activity and selectivity, offering a potential avenue for designing analogs with a more favorable therapeutic window.[4][5]
Q4: What are the main strategies to mitigate the adverse cardiovascular effects of this compound analogs?
A4: A primary strategy is the co-administration of beta-adrenergic receptor blockers (beta-blockers).[6][7] Beta-blockers can counteract the tachycardia and excessive sympathetic activation associated with PDE3 inhibition.[8] Another approach involves the chemical modification of the this compound scaffold to develop analogs with greater selectivity for the desired vasodilatory effects over cardiac stimulation.
Troubleshooting Guides
Unexpectedly High Tachycardia in In Vivo Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose of this compound analog is too high. | Perform a dose-response study to identify the minimum effective dose with the least chronotropic effect. | Determine an optimal dose that balances efficacy and adverse effects. |
| Model is overly sensitive to catecholamine stimulation. | Consider co-administration with a beta-blocker (e.g., metoprolol, carvedilol). Start with a low dose of the beta-blocker and titrate as needed.[9] | Reduction in heart rate and mitigation of tachycardia. |
| Anesthetic used is influencing heart rate. | Review the literature for the effects of the chosen anesthetic on cardiovascular parameters and consider alternatives if necessary. | A more stable and predictable heart rate baseline. |
| Inadequate acclimatization of animals. | Ensure animals are properly acclimatized to the experimental environment to minimize stress-induced tachycardia. | Lower and more consistent baseline heart rate. |
Lack of Efficacy (Vasodilation/Inotropy) at Non-Tachycardic Doses
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor bioavailability of the analog. | Perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the analog. | Understanding of the compound's bioavailability to inform dosing adjustments. |
| Rapid metabolism of the analog. | Analyze plasma samples for the presence of metabolites. Consider co-administration with an inhibitor of the relevant metabolic enzymes if appropriate for the experimental design. | Increased plasma concentration and duration of action of the parent compound. |
| Low potency of the analog for PDE3. | Conduct in vitro PDE3 inhibition assays to confirm the IC50 of the analog.[3] | A quantitative measure of the analog's potency to guide dose selection. |
| Target engagement is not optimal. | Measure intracellular cAMP levels in the target tissue (e.g., cardiac myocytes, vascular smooth muscle cells) to confirm that the drug is engaging its target. | Confirmation of on-target activity and cellular response. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its primary metabolite, BTS 53554. Data for hypothetical analogs are included to illustrate the goals of a mitigation strategy.
| Compound | PDE3 Inhibition (IC50) | Positive Inotropic Effect (EC50) | Chronotropic Effect (Heart Rate Increase at EC50 for Inotropy) | Vasodilatory Effect (EC50) |
| This compound | ~1 µM | < 10 µM[3] | Significant[1] | Potent |
| BTS 53554 | ~2 µM (estimated) | Approx. 2x higher than this compound[3] | Significant | Potent |
| Hypothetical Analog 1 (Goal: Reduced Cardiac Effects) | ~5 µM | > 50 µM | Minimal | Potent |
| Hypothetical Analog 2 (Goal: Balanced Profile) | ~1.5 µM | ~15 µM | Moderate | Potent |
Experimental Protocols
Langendorff Perfused Heart Model for Assessing Direct Cardiac Effects
Objective: To assess the direct inotropic and chronotropic effects of this compound analogs on an isolated heart, independent of systemic neurohormonal influences.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., rat, rabbit) and administer heparin to prevent blood clotting.[10]
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[11]
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[11][12]
-
Instrumentation: Insert a balloon into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram (ECG).[11]
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Drug Administration: Infuse the this compound analog into the perfusion buffer at increasing concentrations.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Co-administration (Optional): To test mitigation strategies, co-perfuse with a beta-blocker.
Troubleshooting:
-
Arrhythmias during stabilization: Ensure the buffer is properly oxygenated and at the correct temperature and pH.
-
Poor LVDP: Check for leaks in the balloon or cannula. Ensure the heart was not damaged during excision.
-
No response to drug: Verify the concentration and stability of the drug in the buffer.
Measurement of Plasma Neurohormones in In Vivo Models
Objective: To quantify the extent of neurohormonal activation (norepinephrine and renin) in response to the administration of this compound analogs.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats, dogs) instrumented with an indwelling catheter for blood sampling.
-
Drug Administration: Administer the this compound analog via the appropriate route (e.g., oral gavage, intravenous infusion).
-
Blood Sampling: Collect blood samples at baseline and at various time points after drug administration into tubes containing EDTA and a protease inhibitor.[13][14]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Norepinephrine Measurement:
-
Use a commercially available ELISA kit or high-performance liquid chromatography (HPLC) with electrochemical detection for quantification.[15]
-
-
Plasma Renin Activity (PRA) Measurement:
Troubleshooting:
-
High variability in baseline neurohormone levels: Ensure animals are properly acclimatized and handled gently to minimize stress.
-
Degradation of analytes: Process and freeze plasma samples immediately after collection. Use protease inhibitors.
-
Low signal in assays: Ensure the sensitivity of the chosen assay is appropriate for the expected concentration range.
Visualizations
Caption: Signaling pathway of this compound analogs leading to cardiovascular effects.
Caption: Mitigation of tachycardia by co-administration of a beta-blocker.
Caption: Experimental workflow for developing safer this compound analogs.
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with beta-adrenergic receptor antagonists and phosphodiesterase inhibitors for chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined use of ultra-short acting beta-blocker esmolol and intravenous phosphodiesterase 3 inhibitor enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined oral positive inotropic and beta-blocker therapy for treatment of refractory class IV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. demeditec.com [demeditec.com]
- 13. ibl-america.com [ibl-america.com]
- 14. researchgate.net [researchgate.net]
- 15. Plasma renin activity - Wikipedia [en.wikipedia.org]
Challenges in translating Flosequinan research from bench to bedside
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered in translating Flosequinan research from preclinical studies (bench) to clinical application (bedside). The information is based on available scientific literature and aims to assist researchers in understanding the discrepancies between preclinical promise and clinical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges in this compound research and development.
Q1: What was the primary mechanism of action of this compound identified in preclinical studies?
A1: Preclinical in vitro studies identified this compound and its major metabolite, BTS 53554, as relatively selective inhibitors of phosphodiesterase III (PDE III). This inhibition leads to increased intracellular cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells. The expected downstream effects were twofold: positive inotropic effects (increased heart muscle contractility) and vasodilation (relaxation of blood vessels), which were thought to be beneficial in the setting of heart failure.
Q2: Did the preclinical hemodynamic effects of this compound in animal models translate directly to humans?
Q3: What were the key findings from the major clinical trials of this compound?
A3: The two key clinical trials for this compound in chronic heart failure were the REFLECT study and the PROFILE trial.
-
REFLECT Study: This was a smaller, shorter-term study that showed promising results. Patients treated with this compound experienced improvements in exercise tolerance and a reduction in heart failure symptoms compared to placebo.[5]
-
PROFILE Trial: This was a large-scale, long-term mortality and morbidity study. Contrary to the promising results of the REFLECT study, the PROFILE trial was terminated early due to a statistically significant increase in all-cause mortality in the this compound group compared to the placebo group.[4] Despite the increased mortality, patients in the this compound group did report early improvements in well-being.[4]
Q4: What are the leading hypotheses for the increased mortality observed in the PROFILE trial?
A4: The exact reasons for the increased mortality with this compound in the PROFILE trial are not definitively established, but several hypotheses have been proposed based on its mechanism of action and the clinical data:
-
Pro-arrhythmic Effects: As a PDE III inhibitor, this compound increases intracellular cAMP, which can also increase the risk of cardiac arrhythmias. This is a known class effect of PDE III inhibitors.
-
Neurohormonal Activation: The PROFILE trial noted that the increased risk of disease progression with this compound was paralleled by drug-related increases in heart rate and neurohormonal activation.[4] Chronic activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system is known to be detrimental in heart failure.
-
Positive Inotropic Effect: While initially thought to be beneficial, long-term increases in myocardial contractility can increase myocardial oxygen demand, which could have been detrimental in patients with underlying coronary artery disease.
Q5: Were there any preclinical signals that could have predicted the adverse clinical outcomes?
A5: It is difficult to definitively answer this from the available public literature. While preclinical studies established the PDE III inhibitory activity, a known risk factor for arrhythmias, the extent to which this was investigated in preclinical safety pharmacology studies is not detailed in the available papers. The species-dependent potency of the inotropic effects may have also complicated the translation of safety data.[6] A more detailed public record of the preclinical toxicology and safety pharmacology studies would be needed to fully assess any potential predictive signals.
Q6: How did the pharmacokinetics of this compound and its active metabolite differ between preclinical species and humans?
A6: Detailed comparative pharmacokinetic data across multiple preclinical species and humans is not well-documented in the available literature. However, it is known that species differences in drug metabolism, particularly through cytochrome P450 enzymes, can significantly alter the pharmacokinetic profile of a drug and its metabolites.[7][8] The active metabolite of this compound, BTS 53554, was found to be about half as potent as the parent compound in in vitro studies.[9] Any significant species differences in the rate of formation and clearance of this metabolite could have led to different exposure profiles and, consequently, different pharmacological and toxicological effects between preclinical models and human patients.
Section 2: Troubleshooting Guides for Experimental Research
This section provides guidance for researchers encountering common issues in their preclinical or clinical studies of this compound or similar compounds.
Troubleshooting Preclinical In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inotropic response in isolated cardiac tissue. | Species variability. | Be aware that the potency of this compound's inotropic effects is species-dependent.[6] Consider using tissues from multiple species or human-derived cardiac cells if possible. |
| Tissue degradation. | Ensure optimal tissue handling and superfusion conditions to maintain tissue viability throughout the experiment. | |
| Variability in vascular relaxation measurements. | Endothelial dysfunction in isolated vessels. | Carefully prepare vascular rings to preserve endothelial function. Test for endothelium-dependent relaxation with acetylcholine to confirm tissue health. |
| Differences in vasoconstrictor used. | The mechanism of this compound's relaxation differs depending on the vasoconstrictor used (e.g., potassium depolarization vs. phenylephrine).[10] Standardize the vasoconstrictor and its concentration. |
Troubleshooting Preclinical In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of significant hemodynamic effect in an animal model of heart failure. | Inappropriate animal model. | The pathophysiology of the chosen animal model may not be responsive to this compound's mechanism of action. Consider the type of heart failure model (e.g., pressure overload vs. volume overload) and its relevance to the human condition. |
| Inadequate drug exposure. | Conduct pharmacokinetic studies in the chosen animal model to ensure that the administered dose achieves plasma concentrations comparable to those in human clinical trials. | |
| Unexpected tachycardia or arrhythmias. | PDE III inhibitor class effect. | Implement continuous ECG monitoring in animal studies to detect any pro-arrhythmic signals. |
| Neurohormonal activation. | Measure plasma catecholamines and renin activity to assess the degree of neurohormonal activation in response to the drug. |
Troubleshooting Discrepancies Between Preclinical and Clinical Data
| Issue | Potential Cause | Troubleshooting Steps |
| Positive preclinical efficacy not translating to positive long-term clinical outcomes. | Differences in patient population and comorbidities. | Preclinical models often lack the comorbidities (e.g., diabetes, renal impairment) common in the clinical heart failure population. Consider using more complex animal models with relevant comorbidities. |
| Differences in drug metabolism and active metabolites. | Conduct thorough comparative metabolism studies in preclinical species and humans to identify any significant differences in the metabolic profile and the generation of active or toxic metabolites. | |
| Short-term vs. long-term effects. | The detrimental effects of neurohormonal activation and potential pro-arrhythmic effects may only become apparent with chronic dosing. Ensure long-term preclinical studies are conducted to assess these potential liabilities. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Data
| Parameter | Tissue/Enzyme | Species | Effect of this compound | Reference |
| PDE III Inhibition | Purified PDE III | Not Specified | Selective inhibitor | [11] |
| Positive Inotropic Effect (Threshold Concentration) | Isolated Ventricles | Guinea Pig | < 1 x 10-5 M | [9] |
| Vascular Relaxation (IC25) | Norepinephrine-contracted Arteries | Human | 0.32 µM | [12] |
| Vascular Relaxation (IC25) | Norepinephrine-contracted Veins | Human | 0.50 µM | [12] |
| Positive Inotropic Effect (EC25) | Cardiac Muscle | Human | 32 µM | [12] |
Table 2: Clinical Trial Hemodynamic and Efficacy Data
| Parameter | Study | This compound Group | Placebo Group | p-value | Reference |
| Change in Exercise Time (seconds) | REFLECT | +96 | +47 | 0.022 | [5] |
| Change in Max O2 Consumption (ml/kg/min) | REFLECT | +1.7 | +0.6 | 0.05 | [5] |
| Symptomatic Improvement | REFLECT | 55% | 36% | 0.018 | [5] |
| All-Cause Mortality (Hazard Ratio) | PROFILE | 1.39 (95% CI: 1.15-1.67) | - | 0.0006 | [4] |
| Change in Cardiac Index (L/min/m2) | Acute Hemodynamics | +0.5 ± 0.1 | - | <0.001 | [13] |
| Change in Systemic Vascular Resistance (dynes·s·cm-5) | Acute Hemodynamics | -616 ± 105 | - | <0.001 | [13] |
| Change in Heart Rate (beats/min) | Acute Hemodynamics | +4 ± 1 | - | <0.001 | [13] |
| Change in Left Ventricular Filling Pressure (mmHg) | Acute Hemodynamics | -7.3 ± 0.7 | - | <0.001 | [13] |
Section 4: Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Preclinical In Vitro Cardiac Muscle Contractility Assay
-
Objective: To assess the direct inotropic effects of this compound on cardiac muscle.
-
Methodology:
-
Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig, ferret).
-
The muscle is mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
One end of the muscle is attached to a force transducer to measure isometric contraction.
-
The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
After a stabilization period, a cumulative concentration-response curve to this compound is generated by adding increasing concentrations of the drug to the organ bath.
-
Changes in developed tension are recorded and analyzed.
-
Clinical Trial Protocol: The PROFILE Study (Overview)
-
Objective: To evaluate the long-term effects of this compound on morbidity and mortality in patients with severe chronic heart failure.[4]
-
Methodology:
-
Patient Population: 2,354 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction of ≤35%.[4]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[4]
-
Intervention: Patients were randomly assigned to receive either this compound (75 or 100 mg/day) or a placebo, in addition to their standard heart failure therapy.[4]
-
Primary Outcome: All-cause mortality.[4]
-
Follow-up: Patients were followed for an average of 10 months.[4]
-
Data and Safety Monitoring: The trial was overseen by an independent Data and Safety Monitoring Board, which recommended early termination of the study.[4]
-
Section 5: Visualizations
This section provides diagrams to illustrate key pathways and workflows related to this compound research.
Caption: Mechanism of action of this compound as a PDE III inhibitor.
Caption: The translational journey of this compound from bench to bedside.
Caption: A typical drug development workflow, as illustrated by this compound.
References
- 1. Efficacy and safety of this compound, given over 3 days, evaluated by continuous hemodynamic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in heart failure: acute haemodynamic and longer term symptomatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central and regional hemodynamic effects of this compound for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical Analysis of Mortality in the FIAU/FIAC Clinical Trials - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Haemodynamic and neurohumoral effects of this compound in severe heart failure: similarities and differences compared with intravenous nitroglycerin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Cumulative hemodynamic response to short-term treatment with this compound (BTS 49465), a new direct-acting vasodilator drug, in severe chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 13. Sustained hemodynamic response to this compound in patients with heart failure receiving angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Flosequinan and Captopril in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of flosequinan and captopril, two vasodilating agents investigated for the management of heart failure. While captopril, an angiotensin-converting enzyme (ACE) inhibitor, has become a cornerstone of heart failure therapy, this compound, a direct-acting vasodilator, was withdrawn from the market due to increased mortality in long-term studies.[1] This analysis delves into their distinct mechanisms of action, comparative efficacy in experimental models, and the detailed protocols utilized in these studies, offering valuable insights for cardiovascular drug development.
Executive Summary
This compound and captopril both aimed to alleviate the symptoms of heart failure by reducing the workload on the heart through vasodilation. However, their pharmacological approaches and ultimate clinical outcomes diverged significantly. Captopril targets the Renin-Angiotensin-Aldosterone System (RAAS), a key neurohormonal pathway in the pathophysiology of heart failure.[2][3][4] In contrast, this compound acts as a direct arterial and venous dilator, with its mechanism of action appearing to involve the modulation of intracellular calcium.[5] While short-term studies suggested comparable or even superior efficacy of this compound in improving exercise tolerance, long-term data revealed a higher incidence of adverse events and mortality compared to captopril.[1][6]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative human clinical trials to provide a clear overview of the hemodynamic and exercise tolerance effects of this compound and captopril.
Table 1: Hemodynamic Effects of this compound vs. Captopril
| Parameter | This compound | Captopril | Reference |
| Cardiac Index | ↑ | ↑ | [7] |
| Systemic Vascular Resistance | ↓ | ↓ | [7] |
| Mean Arterial Pressure | ↓ | ↓ | [7] |
| Right Atrial Pressure | ↓ | ↓ | [7] |
| Left Ventricular Filling Pressure | ↓ | ↓ | [7] |
| Heart Rate | ↑ or No Change | No Significant Change | [7][8] |
Note: ↑ indicates an increase, ↓ indicates a decrease. The magnitude of change varied across studies.
Table 2: Exercise Tolerance in Patients with Heart Failure
| Study Outcome | This compound | Captopril | Reference |
| Treadmill Exercise Tolerance (6 weeks) | Increased by 2.4 minutes | Increased by 1.2 minutes | [6] |
| Treadmill Exercise Tolerance (1 year) | Mean increase of 117 seconds | Mean increase of 156 seconds | [1] |
| Corridor Walk Test (1 year) | Mean increase of 61 meters | Mean increase of 75 meters | [1] |
Signaling Pathways and Mechanisms of Action
The distinct signaling pathways targeted by this compound and captopril are central to understanding their different physiological effects and long-term outcomes.
This compound's Proposed Mechanism of Action
This compound is a direct-acting vasodilator that appears to exert its effects through the modulation of intracellular calcium handling in vascular smooth muscle.[5][9][10] It is thought to interfere with the inositol-triphosphate/protein kinase C pathway, an important mechanism for vasoconstriction.[11] Additionally, at higher doses, this compound has been shown to have a positive inotropic effect, potentially by reducing Na+/Ca2+ exchange in the myocardium.[12]
Captopril's Mechanism of Action: The RAAS Pathway
Captopril is an inhibitor of the angiotensin-converting enzyme (ACE).[2][3][4] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion (which decreases sodium and water retention), and a reduction in cardiac workload.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate this compound and captopril in heart failure models.
General Experimental Workflow for Preclinical Heart Failure Studies
The following diagram illustrates a generalized workflow for preclinical studies investigating therapeutic agents for heart failure.
This compound in a Canine Model of Acute Heart Failure
-
Animal Model : Acute heart failure was induced in dogs.
-
Drug Administration : The study investigated the effects of this compound as a new arteriovenodilator.
-
Parameters Measured : The primary outcomes assessed were preload, afterload, and cardiac function.
-
Significance : This type of study helps to characterize the acute hemodynamic effects of a novel compound in a large animal model that closely resembles human cardiovascular physiology.
For more details, refer to studies on the effects of this compound in canine models of heart failure.[13]
Captopril in a Rat Model of Heart Failure
-
Animal Model : Heart failure was induced in rats via experimental myocardial infarction (ligation of the left coronary artery).[14][15] Another model used was the aged, obese ZSF1 rat, which represents heart failure with preserved ejection fraction (HFpEF).[16]
-
Drug Administration : Captopril was typically administered in the drinking water at concentrations around 100 mg/kg/day or 2 g/L.[14][15][17] Treatment duration varied from several weeks to months.[15][17]
-
Parameters Measured :
-
Survival : Monitored over the course of the study.[14]
-
Cardiac Function : Assessed using echocardiography (e.g., left ventricular fractional shortening, ejection fraction) and hemodynamic measurements (e.g., left ventricular end-diastolic pressure).[14][16]
-
Renal Function : Parameters such as renal blood flow, glomerular filtration rate, and proteinuria were measured.[16]
-
Neurohormonal Activity : Plasma renin activity and angiotensin I levels were determined.[14]
-
Histopathology : Cardiac and renal tissues were examined for hypertrophy, fibrosis, and other pathological changes.[16]
-
-
Significance : These rodent models are instrumental in elucidating the long-term effects of drugs on cardiac remodeling, renal function, and survival in both systolic and diastolic heart failure.
Conclusion
The comparative analysis of this compound and captopril offers a compelling case study in cardiovascular pharmacology. While both agents demonstrated efficacy in improving hemodynamic parameters in the short term, their divergent mechanisms of action likely contributed to their different long-term safety profiles. Captopril's targeted inhibition of the RAAS pathway addresses a fundamental pathophysiological mechanism in heart failure, leading to sustained clinical benefits. This compound's broader, less specific mechanism of vasodilation, while effective, may have led to off-target effects or unfavorable neurohormonal activation that contributed to the increased mortality observed in long-term trials. For researchers and drug development professionals, this comparison underscores the importance of understanding the intricate signaling pathways involved in heart failure and the necessity of long-term safety and efficacy studies for any new therapeutic agent in this complex disease.
References
- 1. Long-term evaluation of treatment for chronic heart failure: a 1 year comparative trial of this compound and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Captopril? [synapse.patsnap.com]
- 4. google.com [google.com]
- 5. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of captopril and this compound in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained hemodynamic response to this compound in patients with heart failure receiving angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic vasodilator therapy with this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a vasodilator with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of positive inotropic action of this compound, hydralazine, and milrinone on mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Captopril-furosemide survival study in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Captopril modifies the response of infarcted rat hearts to isoprenaline stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Captopril Attenuates Cardiovascular and Renal Disease in a Rat Model of Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Flosequinan's Vasodilatory Effects: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
Flosequinan is a quinoline derivative that has been investigated for its vasodilatory properties, particularly in the context of chronic heart failure. It acts as a balanced arterial and venous dilator, aiming to reduce both preload and afterload on the heart, thereby improving cardiac function.[1] This guide provides an objective comparison of the vasodilatory and hemodynamic effects of this compound against a placebo, supported by data from placebo-controlled clinical trials.
Summary of Hemodynamic Effects
This compound has demonstrated significant effects on key hemodynamic parameters compared to placebo in patients with chronic heart failure. These changes are indicative of its vasodilatory action.
| Hemodynamic Parameter | This compound Group | Placebo Group | P-value | Citation |
| Change in Total Systemic Resistance | -36% | No significant change | N/A | [2] |
| Change in Cardiac Output | Significant increase | No significant change | < 0.05 | [3][4] |
| Change in Stroke Volume | Significant increase | No significant change | N/A | [3] |
| Change in Pulmonary Capillary Wedge Pressure | Reduction from 27.8 ± 8.6 to 13.0 ± 3.1 mmHg | No significant change | < 0.05 | [4] |
| Change in Right Atrial Pressure | Significant reduction | No significant change | N/A | [3] |
| Change in Systemic Vascular Resistance | Significant reduction | No significant change | N/A | [3] |
| Change in Pulmonary Artery Pressure | Significant reduction | No significant change | N/A | [3] |
| Change in Total Pulmonary Vascular Resistance | Significant reduction | No significant change | N/A | [3] |
Impact on Exercise Tolerance and Clinical Symptoms
Clinical trials have also assessed the impact of this compound on exercise capacity and patient-reported symptoms, providing insights into its clinical efficacy.
| Outcome Measure | This compound Group | Placebo Group | P-value | Citation |
| Change in Maximal Treadmill Exercise Time | +96 seconds | +47 seconds | 0.022 | [5] |
| Change in Maximal Oxygen Consumption (VO2 max) | +1.7 ml/kg/min | +0.6 ml/kg/min | 0.05 | [5] |
| Symptomatic Improvement | 55% of patients | 36% of patients | 0.018 | [5] |
| Improvement in NYHA Classification | Improved relative to placebo | No significant change | < 0.01 | [6] |
Experimental Protocols
The data presented above are derived from double-blind, placebo-controlled clinical trials involving patients with chronic heart failure. A general outline of the methodologies employed in these key studies is provided below.
REFLECT Study Protocol
The REFLECT (Randomized Evaluation of this compound on Exercise Tolerance) study was a multicenter, double-blind, placebo-controlled trial.
-
Patient Population: 193 patients with chronic heart failure (New York Heart Association [NYHA] class II or III) and a left ventricular ejection fraction of less than 40%, who were already receiving digoxin and diuretics.[5]
-
Intervention: Patients were randomly assigned to receive either this compound (100 mg once daily) or a placebo for 12 weeks.[5]
-
Primary Endpoint: The primary endpoint was the change in maximal treadmill exercise time from baseline to 12 weeks.[7]
-
Secondary Endpoints: Secondary endpoints included changes in maximal oxygen consumption and patient-reported symptoms.[5]
-
Data Analysis: An intention-to-treat analysis was performed.[5]
References
- 1. Clinical efficacy of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central and regional hemodynamic effects of this compound for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, given over 3 days, evaluated by continuous hemodynamic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placebo-controlled trial of this compound in moderate heart failure. The possible importance of aetiology and method of analysis in the interpretation of the results of heart failure trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-Blind, Placebo-Controlled Study of the Efficacy of this compound in Patients with Chronic Heart failure - American College of Cardiology [acc.org]
A Comparative Analysis of Flosequinan and Modern Heart Failure Therapies on Exercise Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the withdrawn drug, flosequinan, on exercise capacity in heart failure patients against currently utilized therapeutic alternatives. The data presented is collated from a range of clinical studies to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound, a quinolone derivative, demonstrated an ability to improve exercise tolerance in patients with chronic heart failure. Clinical trials consistently reported increases in exercise duration and maximal oxygen consumption. However, the drug was withdrawn from the market due to a significant increase in mortality, as observed in the PROFILE trial. This guide revisits the data on this compound's effects on exercise capacity and contrasts it with the reproducibility of effects seen with current standard-of-care heart failure medications, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. While these contemporary therapies may exhibit more modest or variable effects on peak exercise capacity, they have proven survival benefits, a critical factor that led to the discontinuation of this compound.
Comparative Data on Exercise Capacity
The following tables summarize the quantitative effects of this compound and its alternatives on key exercise capacity parameters. Data is extracted from placebo-controlled trials to ensure a standardized comparison.
Table 1: this compound - Effects on Exercise Capacity
| Study/Trial | Number of Patients | Treatment Duration | Key Finding on Exercise Capacity |
| REFLECT Study | 193 | 12 weeks | 96-second increase in maximal treadmill exercise time (p=0.022 vs. placebo).[1] |
| Elborn et al., 1989 | 20 | 8 weeks | Significant improvement in treadmill exercise time and peak oxygen consumption.[2] |
| Takeda et al., 1993 | 24 | 4 weeks | Significant increase in symptom-limited maximal exercise time (from 704s to 763s, p<0.05).[3] |
| Elborn et al., 1991 | 20 | 8 weeks | Increased oxygen uptake at anaerobic threshold (from 13.2 to 15.8 ml/min/kg, p<0.05 vs. placebo).[4][5] |
| Lang et al., 1991 | 15 | 21 days | 43% increase in exercise capacity (+123 seconds, p=0.0007).[6] |
Table 2: ACE Inhibitors - Effects on Exercise Capacity
| Drug | Study/Trial | Number of Patients | Treatment Duration | Key Finding on Exercise Capacity |
| Quinapril | Multicenter Study | 225 | 12 weeks | Significant improvement in exercise time compared to placebo. |
| Enalapril | Sharpe et al., 1988 | 36 | 12 weeks | Improved clinical status and increased exercise capacity. |
| Lisinopril | A mechanistic investigation | 12 | 24 weeks | Aerobic exercise capacity was higher with a 5mg dose compared to a 20mg dose. |
Table 3: Angiotensin II Receptor Blockers (ARBs) - Effects on Exercise Capacity
| Drug | Study/Trial | Number of Patients | Treatment Duration | Key Finding on Exercise Capacity |
| Losartan | Hamroff et al., 1999 | 33 | 6 months | Significant improvement in peak aerobic capacity when added to ACE inhibitor therapy.[7] |
| Losartan | ELITE Substudy | 18 | 24 weeks | No substantial differences in exercise capacity compared to captopril. |
| Candesartan | RESOLVD Pilot Study | 768 | 43 weeks | No significant differences in 6-minute walk distance compared to enalapril or combination therapy. |
Table 4: Beta-Blockers - Effects on Exercise Capacity
| Drug | Study/Trial | Number of Patients | Treatment Duration | Key Finding on Exercise Capacity |
| Carvedilol | PRECISE Trial | 278 | 6 months | Little effect on exercise tolerance.[8][9] |
| Carvedilol | Australia/New Zealand Heart Failure Research Collaborative Group | 415 | 12 months | No clear changes in treadmill exercise duration or 6-minute walk distance.[10] |
| Metoprolol | MERIT-HF | - | - | Not primarily assessed for exercise capacity, focused on mortality. |
| Various | Meta-analysis | 616 | 3-24 months | Prolonged beta-blocker treatment did not affect VO2peak.[4] |
Table 5: SGLT2 Inhibitors - Effects on Exercise Capacity
| Drug | Study/Trial | Number of Patients | Treatment Duration | Key Finding on Exercise Capacity |
| Dapagliflozin | DETERMINE Trials | 817 | 16 weeks | Neutral effect on 6-minute walk distance.[11][12] |
| Dapagliflozin | DAPA-HF substudy | - | - | Significant improvement in patient-reported symptoms and physical limitations. |
| Empagliflozin | EMPA-TROPISM | 84 | 6 months | Significant improvement in 6-minute walking distance.[6] |
| Empagliflozin | Pilot Study (Núñez et al.) | 19 | 1 month | Increase in peak VO2 of 1.21 mL/kg/min.[2] |
| Empagliflozin | Pilot Study (Carbone et al.) | 15 | 1 month | No significant improvement in peak VO2.[2] |
Experimental Protocols
Exercise Capacity Assessment
The reproducibility of exercise capacity measurements is contingent on standardized testing protocols. The studies cited in this guide predominantly utilized the following methods:
-
Treadmill Exercise Testing (Modified Naughton or Bruce Protocol): These are incremental exercise tests where the speed and/or grade of the treadmill are increased at set intervals (typically 2-3 minutes). The test continues until the patient reaches exhaustion or pre-defined clinical endpoints. Key parameters measured include total exercise duration, maximal oxygen consumption (VO2 max), and anaerobic threshold. The Naughton protocol is a lower-intensity test often used for patients with more severe heart failure.[6][13]
-
6-Minute Walk Test (6MWT): This submaximal exercise test measures the distance a patient can walk on a flat, hard surface in six minutes. It is a simple, well-tolerated, and reproducible test that reflects the patient's ability to perform daily activities.[14] Standardized instructions and encouragement are crucial for consistent results.[8][12]
Representative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the effect of a drug on exercise capacity in heart failure patients.
Figure 1: A generalized experimental workflow for a placebo-controlled trial assessing exercise capacity.
Signaling Pathways
The disparate effects of these drugs on exercise capacity and patient outcomes are rooted in their distinct mechanisms of action.
This compound's Mechanism of Action
This compound is a vasodilator that was thought to act by interfering with the inositol-triphosphate/protein kinase C (IP3/PKC) pathway, a key mechanism in vasoconstriction.[1] This pathway is activated by various vasoconstrictors, leading to an increase in intracellular calcium and smooth muscle contraction. By inhibiting this pathway, this compound induced both arterial and venous dilation, reducing cardiac preload and afterload.
References
- 1. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of renin-angiotensin system inhibition on cardiac structure and function and exercise capacity in heart failure with preserved ejection fraction: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure | Heart [heart.bmj.com]
- 5. Addition of angiotensin II receptor blockade to maximal angiotensin-converting enzyme inhibition improves exercise capacity in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. heartonline.org.au [heartonline.org.au]
- 9. ahajournals.org [ahajournals.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Frontiers | The effect of SGLT-2 inhibitors on cardiorespiratory fitness capacity: A systematic review and meta-analysis [frontiersin.org]
- 12. physicaltherapy.utoronto.ca [physicaltherapy.utoronto.ca]
- 13. scribd.com [scribd.com]
- 14. nexinhealth.in [nexinhealth.in]
Cross-Species Comparison of Flosequinan's Positive Inotropic Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the positive inotropic effects of Flosequinan across various species, supported by experimental data. The information is presented to facilitate further investigation and understanding of this novel quinolone derivative.
This compound, a compound initially developed as a vasodilator for the treatment of congestive heart failure, has demonstrated direct positive inotropic effects on cardiac muscle. However, the potency and even the mechanism of this inotropic action appear to exhibit significant species-dependent variability. This guide synthesizes findings from several key preclinical and clinical studies to offer a comparative overview.
Quantitative Data Summary
The positive inotropic effects of this compound have been quantified in several animal models and in human tissue. The following table summarizes these findings for easy comparison.
| Species | Preparation | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Dog | Anesthetized, intact | Mean Left Ventricular (LV) dP/dT | 0.3, 1.0, and 3.0 mg/kg (i.d.) | 11%, 27%, and 54% increase, respectively | [1] |
| Propranolol-induced heart failure model | Mean Myocardial dP/dT | 1.0 and 3.0 mg/kg (i.d.) | 54% and 84% increase, respectively | [1] | |
| Ferret | Isolated right ventricular papillary muscle | Isometric Tension | 10⁻⁵ M and 10⁻⁴ M | 153 ± 24% and 198 ± 44% increase, respectively | [2] |
| Isolated right ventricular papillary muscle | Intracellular Ca²⁺ Transient | 10⁻⁵ M and 10⁻⁴ M | 133 ± 11% and 187 ± 36% increase, respectively | [2] | |
| Isolated papillary muscle | Rate of force development | 1-100 µM | Up to 116% increase | [1] | |
| Guinea Pig | Isolated ventricles | Positive Inotropic Activity | Threshold < 1 x 10⁻⁵ M | Positive inotropic effect observed | [3] |
| Working whole hearts | Left Ventricular dP/dtmax | Not specified | Increased | [3] | |
| Rat | Isolated ventricular cardiomyocytes | Contractile Amplitude | 10⁻³ M | Significant positive contractile effect | [4] |
| Human | Isolated cardiac muscle | Positive Inotropic Effect | EC₂₅ = 32 µM | Positive inotropic effect observed | [5] |
| Patients with severe heart failure | LV dP/dt | Not specified (intravenous) | Increased from 899 ± 84 to 1,070 ± 94 mm Hg/s | [6] | |
| Patients with end-stage heart failure | Isometric Tension | Up to 10⁻⁴ M | No positive inotropic effect | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the inotropic effects of this compound.
Isolated Papillary Muscle Preparation (Ferret)
This in vitro method allows for the direct measurement of myocardial contractility independent of systemic vascular and neurohumoral influences.
-
Tissue Preparation: Ferrets are euthanized, and their hearts are rapidly excised and placed in a dissecting dish containing oxygenated Krebs-Henseleit solution at room temperature. The right ventricle is opened, and a thin papillary muscle is carefully dissected.
-
Mounting: The ends of the papillary muscle are tied with silk sutures. One end is attached to a fixed clamp at the bottom of a tissue bath, and the other end is connected to an isometric force transducer. The muscle is then superfused with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ and maintained at a constant temperature (typically 30-37°C).
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 0.5 Hz) using parallel platinum electrodes delivering square-wave pulses of a duration and voltage slightly above the threshold required for a maximal mechanical response.
-
Data Acquisition: The isometric tension developed by the muscle is recorded. After an equilibration period, baseline contractile force is established. This compound is then added to the superfusate in increasing concentrations. The steady-state effect at each concentration is recorded. Parameters such as peak isometric tension and the maximum rate of tension development (+dT/dt) are analyzed. In some studies, intracellular calcium concentration is simultaneously measured using indicators like aequorin.[2]
Langendorff-Perfused Whole Heart (Guinea Pig)
This ex vivo preparation maintains the heart in a beating state, allowing for the assessment of global cardiac function.
-
Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion of the coronary arteries with oxygenated and warmed (37°C) Krebs-Henseleit solution is initiated.
-
Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic pressure. The heart is paced at a constant rate via electrodes placed on the right atrium.
-
Data Recording: Left ventricular pressure is continuously recorded. Key parameters derived from this measurement include the maximum rate of pressure development (LV dP/dtmax), an index of myocardial contractility.
-
Drug Administration: After a stabilization period, this compound is infused into the perfusion solution at various concentrations. The resulting changes in LV dP/dtmax and other hemodynamic parameters are recorded and analyzed.[3]
Signaling Pathways and Experimental Workflow
To visualize the processes involved in the assessment and mechanism of this compound's inotropic effects, the following diagrams are provided.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Relationship between inotropic activity and phosphodiesterase inhibition for this compound and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound upon isoenzymes of phosphodiesterase from guinea-pig cardiac and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. adinstruments.com [adinstruments.com]
- 6. Frontiers | Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes [frontiersin.org]
A Comparative Benchmarking Guide to New Vasodilator Compounds: Profiling Against Flosequinan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new vasodilator compounds against the profile of Flosequinan, a quinolone derivative previously marketed for heart failure. While this compound demonstrated efficacy in vasodilation, it was withdrawn from the market due to increased mortality in long-term use.[1][2] This analysis aims to benchmark emerging vasodilator agents against this compound's profile, offering a valuable resource for researchers in cardiovascular drug discovery and development. The guide focuses on preclinical and clinical data, mechanisms of action, and experimental protocols relevant to the assessment of vasodilator compounds.
Executive Summary
This compound, a direct-acting arterial and venous dilator, was developed for the management of chronic heart failure.[1][3] Its mechanism of action involves interference with the inositol-triphosphate/protein kinase C (IP3/PKC) signaling pathway, a key cascade in vasoconstriction.[1][4] This guide benchmarks this compound against two novel compounds with distinct mechanisms:
-
Aprocitentan: A dual endothelin receptor antagonist that blocks the vasoconstrictive effects of endothelin-1 (ET-1) by acting on both ETA and ETB receptors.[5][6][7] It is under development for resistant hypertension.[8]
-
Sotatercept: A first-in-class activin signaling inhibitor that acts as a ligand trap for members of the TGF-β superfamily. While not a direct vasodilator, it addresses the underlying vascular remodeling in pulmonary arterial hypertension (PAH) and has shown significant clinical benefits.[9][10][11]
This comparative analysis will delve into their pharmacodynamic profiles, preclinical and clinical efficacy, and safety considerations, providing a comprehensive overview for the scientific community.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for this compound, Aprocitentan, and Sotatercept.
Table 1: General Characteristics of Vasodilator Compounds
| Feature | This compound | Aprocitentan | Sotatercept |
| Drug Class | Quinolone derivative | Dual Endothelin Receptor Antagonist | Activin Signaling Inhibitor |
| Primary Indication | Congestive Heart Failure (withdrawn) | Resistant Hypertension | Pulmonary Arterial Hypertension |
| Molecular Target | Inositol-triphosphate/Protein Kinase C Pathway | Endothelin A (ETA) and Endothelin B (ETB) Receptors | Activins and Growth Differentiation Factors |
| Administration Route | Oral | Oral | Subcutaneous Injection |
| Development Status | Withdrawn from market | Approved in some regions | Approved |
Table 2: Preclinical Vasodilator Activity
| Compound | Assay | Key Findings | Reference |
| This compound | Isolated human arterial and venous smooth muscle | Potent and balanced relaxant effect. IC25 values of 0.32 µM (arterial) and 0.50 µM (venous) against norepinephrine-induced contraction. | [5] |
| Aprocitentan | Animal models of salt-dependent hypertension | Demonstrates efficacy in reducing blood pressure. | [12] |
| Sotatercept | Preclinical models of PAH | Reverses vascular and right ventricle remodeling. | [13] |
Note: Direct comparative in vitro vasodilation data (e.g., EC50) for Aprocitentan and Sotatercept from publicly available literature is limited. The provided data reflects their primary mechanisms of action.
Table 3: Clinical Efficacy and Safety Profile
| Compound | Key Clinical Trial Findings | Adverse Effects of Note | Reference |
| This compound | Increased exercise tolerance in heart failure patients. | Increased mortality in long-term use (PROFILE trial). | [1][2] |
| Aprocitentan | Superior to placebo in lowering blood pressure in resistant hypertension (PRECISION trial). | Mild-to-moderate edema or fluid retention. | [8][14] |
| Sotatercept | Improved exercise capacity and reduced risk of clinical worsening in PAH (STELLAR trial). | Increased hemoglobin, thrombocytopenia, headache, diarrhea, dizziness. | [15][16] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for this compound, Aprocitentan, and Sotatercept.
Caption: Signaling pathway of this compound's vasodilator effect.
Caption: Signaling pathway of Aprocitentan's mechanism of action.
Caption: Signaling pathway of Sotatercept's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of vasodilator compounds.
In Vitro Vasodilation Assessment: Isolated Aortic Ring Assay
This ex vivo method provides a robust platform to assess the direct vasodilatory or vasoconstrictive effects of a compound on arterial tissue.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-constricted aortic rings.
Methodology:
-
Tissue Preparation:
-
Male Wistar or Sprague-Dawley rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in width. For endothelium-denuded experiments, the endothelium is gently scraped off.
-
-
Apparatus Setup:
-
Aortic rings are mounted on stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with the K-H buffer being replaced every 15-20 minutes.
-
The viability of the rings is tested by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
After a washout period, a stable contraction is induced using a vasoconstrictor agent such as phenylephrine (1 µM) or endothelin-1.
-
Once a plateau in contraction is reached, the test compound is added cumulatively in increasing concentrations to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression analysis.
-
References
- 1. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and long-term effects of this compound in patients with chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on endothelin-1-induced changes in inositol 1,4,5-trisphosphate levels and protein kinase C activity in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aprocitentan: New insights [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual endothelin antagonist aprocitentan for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Sotatercept? [synapse.patsnap.com]
- 10. pulmonolrespirjournal.com [pulmonolrespirjournal.com]
- 11. Cover Story | Pulmonary Hypertension: Bridging the Gap Between Recognition and Treatment - American College of Cardiology [acc.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. dicardiology.com [dicardiology.com]
- 14. Single- and multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual endothelin receptor antagonist aprocitentan in healthy adult and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Navigating the Sotatercept landscape: A meta‐analysis of clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Effectiveness of Sotatercept and Approved Add-On Pulmonary Arterial Hypertension Therapies: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flosequinan and its Major Metabolite, BTS 53554
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the pharmacological and hemodynamic properties of the vasodilator drug Flosequinan and its primary active metabolite, BTS 53554 (also known as flosequinoxan). The information presented is collated from various preclinical and clinical studies to offer an objective comparison supported by experimental data.
Pharmacodynamic Profile: A Tale of a Parent Drug and its Active Metabolite
This compound, a quinolone derivative, and its sulfone metabolite, BTS 53554, both exhibit positive inotropic and vasodilatory effects. Their primary mechanism of action is the inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE III, both compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility and relaxation of vascular smooth muscle.
Biochemical studies have confirmed that both this compound and BTS 53554 are relatively selective inhibitors of PDE III.[1] In terms of inotropic activity, BTS 53554 has been shown to be approximately half as potent as the parent compound, this compound.[1][2]
Data Summary: In Vitro and In Vivo Effects
| Parameter | This compound | BTS 53554 (Flosequinoxan) | Species/Model | Reference |
| Positive Inotropic Effect | Threshold concentration for effect < 1 x 10-5 M | Approximately half as potent as this compound | Guinea-pig isolated ventricles | [1][2] |
| Increased rate of force development up to 116% (1-100 µM) | Not specified | Ferret papillary muscle | ||
| Positive contractile effects at 10-3 M | Positive contractile effects at 10-3 M | Rat and rabbit ventricular cardiomyocytes | [3] | |
| Vasodilator Effect | Relaxation of canine mesenteric veins (100 µM) | Not specified | Canine mesenteric veins | |
| Less effective than milrinone and SNP on canine renal and coronary arteries | Not specified | Canine renal and coronary arteries | ||
| Hemodynamic Effects (in vivo) | Increased cardiac index, decreased systemic vascular resistance and ventricular filling pressures | Contributes to the overall hemodynamic effect of this compound | Humans with congestive heart failure | [4][5][6][7] |
| Increased LV dP/dT by 11-54% (0.3-3.0 mg/kg, i.d.) | Not specified | Anesthetized dogs |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and BTS 53554, through PDE III inhibition, is a well-characterized signaling pathway in cardiovascular physiology. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the inotropic effects of these compounds.
Experimental Protocols
In Vitro Positive Inotropic Effect in Guinea-Pig Isolated Ventricles
This protocol is a generalized representation based on common pharmacological practices for evaluating inotropic agents.[1][2]
1. Tissue Preparation:
-
Male guinea pigs are euthanized by a humane method.
-
The hearts are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The ventricles are dissected, and thin strips of the ventricular muscle are prepared.
2. Experimental Setup:
-
The muscle strips are mounted in a heated (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂.
-
One end of the muscle strip is attached to a fixed hook, and the other to an isometric force transducer.
-
The muscle is electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).
3. Data Acquisition:
-
The isometric tension developed by the muscle strip is recorded continuously.
-
After a stabilization period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound or BTS 53554 to the organ bath.
4. Data Analysis:
-
The increase in contractile force from baseline is measured for each concentration.
-
The potency of the compounds is often expressed as the EC₅₀ (the concentration that produces 50% of the maximal response).
Hemodynamic Studies in Patients with Congestive Heart Failure
This protocol outlines a typical clinical study design to assess the hemodynamic effects of this compound.[4][5][6][7]
1. Patient Population:
-
Patients with a diagnosis of chronic, stable congestive heart failure (e.g., New York Heart Association class II-III).
-
Patients are typically maintained on their standard heart failure medications.
2. Study Design:
-
A double-blind, placebo-controlled, crossover or parallel-group design is often employed.
-
Patients receive a single oral dose of this compound (e.g., 100 mg) or a matching placebo.
3. Hemodynamic Monitoring:
-
A pulmonary artery catheter (Swan-Ganz) is inserted to measure:
-
Cardiac output (thermodilution)
-
Pulmonary artery pressure
-
Pulmonary capillary wedge pressure
-
Right atrial pressure
-
-
Systemic arterial pressure is monitored via an arterial line.
-
Heart rate is continuously recorded.
-
Systemic vascular resistance is calculated from the measured parameters.
4. Data Collection:
-
Hemodynamic measurements are taken at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
5. Data Analysis:
-
Changes in hemodynamic parameters from baseline are compared between the this compound and placebo groups using appropriate statistical tests.
Conclusion
This compound and its major metabolite, BTS 53554, are both active compounds that contribute to the overall pharmacological effect of the drug. Their shared mechanism as PDE III inhibitors results in positive inotropic and vasodilatory actions. While this compound is the more potent of the two in terms of inotropic effect, the sustained presence of BTS 53554 in the circulation likely contributes significantly to the long-term hemodynamic effects observed with this compound administration. This comparative analysis provides a foundational understanding for researchers engaged in the study of cardiovascular pharmacology and the development of novel inotropic and vasodilator agents.
References
- 1. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of the novel vasodilator, this compound, in isolated ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central and regional hemodynamic effects of this compound for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new vasodilator: systemic and coronary hemodynamics and neuroendocrine effects in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cumulative hemodynamic response to short-term treatment with this compound (BTS 49465), a new direct-acting vasodilator drug, in severe chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Flosequinan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Flosequinan, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin and serious eye irritation[1]. Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles causing serious eye irritation[1]. |
| Hand Protection | Protective gloves. | To prevent skin contact and irritation[1]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental contact[1]. |
| Respiratory Protection | A suitable respirator should be used. | To prevent inhalation of dust or aerosols, especially when engineering controls are insufficient[1]. |
It is crucial to ensure adequate ventilation in the work area and to have an accessible safety shower and eye wash station readily available[1].
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent all direct contact with the skin and eyes. Do not inhale dust or aerosols[1][2].
-
Ventilation: Use only in areas with appropriate exhaust ventilation to minimize inhalation risk[1][2].
-
Hygiene: Wash hands thoroughly after handling the substance[1].
Storage Conditions:
-
Stability: this compound is stable under recommended storage conditions[1][2].
-
Incompatible Materials: Store away from strong acids/alkalis and strong oxidizing/reducing agents[1][2].
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek medical attention[1]. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Guidelines:
-
Environmental Precaution: Prevent the product from entering drains, water courses, or the soil[1].
-
Disposal Method: Dispose of unused material and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of it with household waste.
Spill Management Workflow
A clear and immediate response plan is necessary for managing accidental spills of this compound. The following diagram outlines the procedural steps for a safe and effective spill cleanup.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
